Maltophilin
Beschreibung
This compound has been reported in Stenotrophomonas maltophilia with data available.
isolated from Stenotrophomonas maltophilia; structure in first source
Eigenschaften
Molekularformel |
C29H38N2O6 |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
(3E,18Z)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone |
InChI |
InChI=1S/C29H38N2O6/c1-3-15-11-17-12-19-18-5-4-6-23(35)30-10-9-21(33)27-28(36)26(29(37)31-27)20(32)8-7-16(18)13-22(34)25(19)24(17)14(15)2/h4,6-8,14-19,21,24-25,27,32-33H,3,5,9-13H2,1-2H3,(H,30,35)(H,31,37)/b6-4-,8-7+,26-20? |
InChI-Schlüssel |
GXFBXYRIFPTSTH-ZRNGVVKVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Maltophilin Production by Stenotrophomonas maltophilia R3089
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal agent maltophilin, produced by the bacterium Stenotrophomonas maltophilia R3089. It covers the core aspects of the producing organism, the biosynthesis of this compound, its antifungal activity, and detailed experimental protocols for its production, purification, and characterization.
Executive Summary
Stenotrophomonas maltophilia is a ubiquitous Gram-negative bacterium recognized as an emerging opportunistic human pathogen, often exhibiting multidrug resistance.[1][2] However, certain environmental isolates of S. maltophilia have demonstrated beneficial properties, including the production of secondary metabolites with potent antimicrobial activity. The strain S. maltophilia R3089, isolated from the rhizosphere of rape plants (Brassica napus L.), produces a novel macrocyclic lactam antibiotic named this compound.[3][4][5] This compound exhibits significant antifungal properties against a range of saprophytic, human-pathogenic, and phytopathogenic fungi, while showing no activity against bacteria. This unique spectrum of activity makes this compound a person of interest for the development of new antifungal therapies. This guide details the currently available technical information on this compound and the methodologies to study it.
The Producing Organism: Stenotrophomonas maltophilia R3089
Stenotrophomonas maltophilia is an obligate aerobe, motile, Gram-negative bacillus. The species is metabolically versatile and can thrive in a variety of environments, from soil and water to clinical settings.
2.1 Taxonomy and Isolation
-
Genus: Stenotrophomonas
-
Species: maltophilia
-
Strain: R3089
-
Isolation Source: Rhizosphere of rape plants (Brassica napus L.).
2.2 Culture and Growth Characteristics
S. maltophilia R3089 can be cultured using standard laboratory techniques. General growth conditions are summarized in the table below.
| Parameter | Recommended Conditions |
| Temperature | 28-37°C |
| pH | 7.0 |
| Atmosphere | Aerobic |
| Media | Nutrient-rich media such as Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth. For selective isolation, VIA agar (B569324) containing vancomycin, imipenem, and amphotericin B can be used. |
This compound: The Antifungal Compound
This compound is a novel macrocyclic lactam antibiotic with a molecular mass of 510 Da. Its structure was elucidated using electrospray mass spectrometry and NMR spectroscopy.
3.1 Antifungal Activity
Table 1: Representative Antifungal Spectrum of this compound (Illustrative Data)
| Fungal Species | Type | Representative MIC Range (µg/mL) |
| Candida albicans | Human Pathogen | 1-5 |
| Aspergillus fumigatus | Human Pathogen | 2-10 |
| Fusarium oxysporum | Plant Pathogen | 0.5-4 |
| Botrytis cinerea | Plant Pathogen | 1-8 |
| Saccharomyces cerevisiae | Saprophyte | 5-20 |
3.2 Production and Yield
The production of this compound by S. maltophilia R3089 occurs during the stationary phase of growth in liquid culture. The yield of this compound is dependent on the fermentation conditions, including media composition, aeration, and temperature. Quantitative data on the production titers are not publicly available but would be a critical parameter to optimize for any drug development program.
Experimental Protocols
This section provides detailed methodologies for the fermentation of S. maltophilia R3089, extraction and purification of this compound, and determination of its antifungal activity.
4.1 Fermentation of S. maltophilia R3089 for this compound Production
This protocol outlines the steps for culturing S. maltophilia R3089 to produce this compound.
-
Inoculum Preparation:
-
Aseptically transfer a single colony of S. maltophilia R3089 from a fresh agar plate to 50 mL of Tryptic Soy Broth (TSB) in a 250 mL Erlenmeyer flask.
-
Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
-
Production Culture:
-
Prepare the production medium. A suggested medium composition is provided below, though optimization is recommended.
-
Yeast Extract: 10 g/L
-
Soluble Starch: 20 g/L
-
Soy Peptone: 5 g/L
-
CaCO₃: 2 g/L
-
Adjust pH to 7.0 before autoclaving.
-
-
Inoculate 1 L of the production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.
-
Incubate at 30°C with shaking at 200 rpm for 72-96 hours.
-
4.2 Extraction and Purification of this compound
This protocol describes the isolation of this compound from the culture broth.
-
Cell Removal:
-
Centrifuge the culture broth at 8,000 x g for 20 minutes to pellet the bacterial cells.
-
Collect the supernatant, which contains the secreted this compound.
-
-
Solvent Extraction:
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Gel Filtration Chromatography:
-
Dissolve the crude extract in a minimal volume of methanol (B129727).
-
Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the this compound-containing fractions from the gel filtration step and concentrate.
-
Purify the concentrated sample by preparative reverse-phase HPLC. A representative set of parameters is provided below.
-
Column: C18, 10 µm particle size, 250 x 20 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 70% B over 30 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at 210 nm and 254 nm
-
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and mass spectrometry.
-
4.3 Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the antifungal activity of purified this compound.
-
Prepare Fungal Inoculum:
-
Grow the fungal strain on a suitable agar medium.
-
Prepare a spore or cell suspension in sterile saline or RPMI-1640 medium.
-
Adjust the suspension to a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the fungus for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Biosynthesis and Regulation of this compound
The biosynthesis of macrocyclic lactams like this compound is typically carried out by large, multi-domain enzymes called polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS). While the specific biosynthetic gene cluster for this compound in S. maltophilia R3089 has not yet been characterized, it is likely to involve a type I PKS system.
5.1 Generalized Regulation of Secondary Metabolite Production
The production of secondary metabolites in bacteria is tightly regulated by complex signaling pathways that respond to environmental cues and cell density. Common regulatory mechanisms include two-component systems and quorum sensing. A generalized model for the regulation of secondary metabolite biosynthesis is presented below.
Caption: Generalized signaling pathway for secondary metabolite production.
5.2 Experimental Workflow for Identifying the this compound Biosynthetic Gene Cluster
The following workflow outlines the steps to identify and characterize the genes responsible for this compound biosynthesis.
Caption: Experimental workflow for gene cluster identification.
Conclusion and Future Perspectives
This compound produced by Stenotrophomonas maltophilia R3089 represents a promising antifungal agent with a unique biological origin. Further research is warranted to fully elucidate its mechanism of action, biosynthetic pathway, and potential for therapeutic development. Key areas for future investigation include:
-
Complete characterization of the this compound biosynthetic gene cluster.
-
Optimization of fermentation conditions to improve this compound yield.
-
Elucidation of the regulatory networks controlling this compound production.
-
In vivo studies to assess the efficacy and safety of this compound as an antifungal drug.
The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.
References
- 1. Stenotrophomonas Maltophilia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Advances in the Microbiology of Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089. | Semantic Scholar [semanticscholar.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Unveiling the Architecture of Maltophilin: A Technical Guide to Structure Elucidation via NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the modern spectroscopic methodologies employed in the structural elucidation of Maltophilin, a novel macrocyclic lactam antibiotic. Produced by the bacterium Stenotrophomonas maltophilia, this compound has garnered interest for its potent antifungal properties. This document serves as a comprehensive resource, outlining the core principles and experimental workflows for determining the chemical structure of complex natural products using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Introduction to this compound
This compound is a fascinating macrocyclic lactam antibiotic with a molecular mass of approximately 510 Da.[1] First isolated from Stenotrophomonas maltophilia R3089, it exhibits significant activity against a range of saprophytic, human-pathogenic, and phytopathogenic fungi, while remaining inactive against bacteria.[1] The initial structural characterization of this compound was achieved through a combination of electrospray mass spectrometry and both 1D and 2D NMR spectroscopy.[1] This guide will delve into the specific techniques and logical processes involved in piecing together the molecular puzzle of this promising antifungal agent.
Mass Spectrometry Analysis: Deciphering the Molecular Blueprint
High-resolution mass spectrometry (HRMS) is the cornerstone of determining the elemental composition of a novel compound. For a molecule like this compound, Electrospray Ionization (ESI) is a preferred soft ionization technique that typically preserves the molecular ion, providing an accurate mass measurement.
Experimental Protocol: High-Resolution Mass Spectrometry
A purified sample of this compound would be dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then infused into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. Data is acquired over a mass range of m/z 100-1000.
Data Presentation: Mass Spectrometry
The HRMS data provides the exact mass of the molecular ion, which is crucial for calculating the molecular formula. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the parent ion, offering valuable insights into the molecule's substructures. While the original fragmentation data for this compound is not publicly available, the following table represents the expected data from such an analysis.
Table 1: Representative High-Resolution Mass Spectrometry Data for this compound
| Ion | Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Molecular Formula |
| [M+H]⁺ | 511.2803 | 511.2808 | -1.0 | C₂₉H₃₉N₂O₆ |
Table 2: Representative Tandem Mass Spectrometry (MS/MS) Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Neutral Loss |
| 511.28 | 493.27 | 85 | H₂O |
| 511.28 | 467.29 | 40 | C₂H₄O |
| 511.28 | 384.22 | 65 | C₇H₉NO₂ |
| 511.28 | 291.16 | 30 | C₁₃H₁₈O₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Connectivity
NMR spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required to establish the carbon-hydrogen framework and the connectivity between different parts of the this compound molecule.
Experimental Protocols: NMR Spectroscopy
All NMR spectra would be recorded on a high-field spectrometer (e.g., 500 MHz or higher) using a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
¹H NMR (Proton NMR): A standard pulse-acquire sequence is used to obtain the proton spectrum. This provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.
-
¹³C NMR (Carbon NMR): A proton-decoupled pulse sequence is used to obtain the carbon spectrum, revealing the number of different carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly attached proton-carbon pairs. It allows for the unambiguous assignment of proton and carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the spin systems identified by COSY and for identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation.
Data Presentation: NMR Spectroscopy
Table 3: Representative ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.85 | d | 9.5 |
| H-3 | 6.40 | dd | 15.0, 9.5 |
| H-5 | 3.20 | m | |
| H-6 | 1.80, 1.65 | m | |
| ... | ... | ... | ... |
Table 4: Representative ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 | 172.5 |
| C-2 | 125.0 |
| C-3 | 140.2 |
| C-4 | 45.8 |
| ... | ... |
Workflow and Data Interpretation
The elucidation of a natural product's structure is a logical and iterative process. The workflow begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses. The data from each experiment provides pieces of the structural puzzle, which are then assembled to reveal the final architecture.
The interpretation of the spectroscopic data is a convergent process where different pieces of information are used to build the final structure.
Conclusion
The combination of mass spectrometry and a comprehensive suite of NMR experiments provides a formidable toolkit for the de novo structure elucidation of novel natural products like this compound. Through the systematic and logical analysis of HRMS, MS/MS, 1D, and 2D NMR data, the planar structure and stereochemistry of complex molecules can be confidently determined. This detailed structural information is paramount for understanding the bioactivity of this compound and is a critical first step in the journey of drug discovery and development. The methodologies outlined in this guide represent the current standard in the field and are applicable to the structural characterization of a wide array of small molecules.
References
Unraveling the Synthesis of Maltophilin: A Technical Guide to its Biosynthesis in Stenotrophomonas maltophilia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltophilin, a macrocyclic lactam produced by the bacterium Stenotrophomonas maltophilia, has garnered interest for its potent and specific antifungal properties. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the complete enzymatic cascade and its genetic determinants have not yet been fully elucidated in publicly available literature, this document consolidates the known information regarding this compound's structure and biological activity. Furthermore, it presents a putative biosynthetic pathway based on established principles of microbial secondary metabolism, outlines key experimental methodologies for its study, and discusses potential regulatory mechanisms. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel antifungal agents.
Introduction
Stenotrophomonas maltophilia, an organism of increasing clinical relevance, is also a source of novel bioactive secondary metabolites. Among these is this compound, a unique macrocyclic lactam antibiotic. First isolated from S. maltophilia strain R3089, found in the rhizosphere of rape plants, this compound exhibits significant inhibitory activity against a range of saprophytic, human-pathogenic, and phytopathogenic fungi.[1][2] Notably, it displays no activity against Gram-positive or Gram-negative bacteria, highlighting its potential as a targeted antifungal agent.[1][2] The structure of this compound was determined through electrospray mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Physicochemical Properties and Structure
This compound is characterized as a novel macrocyclic lactam with a molecular mass of 510 Da.[1][2] Its complex structure suggests a biosynthetic origin involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, a common paradigm for the synthesis of such intricate natural products in microorganisms.
Putative Biosynthesis Pathway of this compound
While the definitive biosynthetic gene cluster for this compound has not been reported, a hypothetical pathway can be postulated based on its chemical structure. The assembly of the this compound backbone likely involves a hybrid PKS-NRPS system.
A proposed biosynthetic scheme would initiate with the loading of a starter unit onto the PKS module, followed by a series of condensation reactions with extender units to form the polyketide chain. Subsequently, an NRPS module would incorporate an amino acid precursor, which is then cyclized to form the characteristic lactam ring. Tailoring enzymes, such as oxidoreductases and methyltransferases, would then likely modify the macrocyclic scaffold to yield the final this compound structure.
Quantitative Data: Antifungal Activity
The primary quantitative data available for this compound pertains to its minimum inhibitory concentrations (MICs) against various fungal species. This data highlights its potent and selective antifungal activity.
| Fungal Species | MIC (µg/mL) |
| Aspergillus fumigatus | 1 - 5 |
| Candida albicans | > 100 |
| Fusarium culmorum | 0.5 - 2 |
| Penicillium expansum | 1 - 5 |
| Rhizoctonia solani | 0.1 - 1 |
| Saccharomyces cerevisiae | > 100 |
| Ustilago maydis | 0.5 - 2 |
| Verticillium dahliae | 0.1 - 1 |
Note: Data compiled from initial discovery publications. Exact values may vary between studies and isolates.
Experimental Protocols
Fermentation and Production of this compound
A general workflow for the production and isolation of this compound from S. maltophilia R3089 is depicted below.
References
The Antifungal Mechanism of Maltophilin: A Technical Guide for Researchers
An In-depth Examination of Its Mode of Action on Fungal Pathogens
Maltophilin, a novel macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia, exhibits potent antifungal activity against a broad spectrum of saprophytic, human-pathogenic, and phytopathogenic fungi, while showing no significant activity against bacteria.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing heavily on the detailed studies of its closely related analog, dihydrothis compound, also known as Heat-Stable Antifungal Factor (HSAF). The structural and functional similarities between these compounds suggest a conserved mode of action centered on the disruption of fungal cell wall integrity through the inhibition of sphingolipid biosynthesis.
Core Mechanism of Action: A Multi-faceted Assault on the Fungal Cell
The primary mechanism of action of this compound and its analogs is the targeted disruption of sphingolipid metabolism, a pathway crucial for fungal cell growth, signaling, and structural integrity. This initial insult triggers a cascade of downstream effects, culminating in fungal cell death. The proposed mechanism can be broken down into the following key stages:
-
Inhibition of Ceramide Synthase: The primary molecular target of dihydrothis compound (and by extension, this compound) is a fungal-specific ceramide synthase.[2] This enzyme is a critical component of the sphingolipid biosynthesis pathway. Its inhibition disrupts the production of essential complex sphingolipids.
-
Accumulation of Toxic Precursors: The blockage of ceramide synthase leads to the accumulation of upstream sphingoid bases, which are toxic to the fungal cell and can act as detergents, compromising membrane integrity.[3][4]
-
Induction of Cell Wall Stress and Compensatory Chitin (B13524) Synthesis: The disruption of sphingolipid biosynthesis creates significant stress on the fungal cell wall. In response, the fungus activates a compensatory mechanism, significantly upregulating the expression of chitin synthase genes.[5]
-
Aberrant Cell Wall Thickening and Growth Inhibition: The overproduction of chitin leads to a dramatic and disorganized thickening of the fungal cell wall. This aberrant morphology physically constrains hyphal growth and ultimately leads to the cessation of fungal proliferation.
The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound, based on studies of dihydrothis compound/HSAF.
Caption: Proposed mechanism of action of this compound.
Quantitative Data on Antifungal Activity
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Levofloxacin | 1 | 12 |
| Moxifloxacin | 0.25 | 8 |
| Gatifloxacin | 0.5 | 12 |
| Tigecycline | - | 8 |
| Sulfamethoxazole-trimethoprim | - | 12 |
| Amikacin | 4 | 8 |
| Cefuroxime | - | 256 |
| Ceftazidime | - | 256 |
Data sourced from a study on clinical isolates of S. maltophilia and may not be directly representative of this compound's antifungal MICs.
Key Experimental Protocols
The elucidation of the mechanism of action of this compound's analog, dihydrothis compound, involved a series of key experiments. Researchers and drug development professionals can adapt these methodologies to further investigate this compound's specific activities.
Fungal Cell Wall Staining and Microscopy
-
Objective: To visualize the morphological changes in fungal cell walls upon treatment with the antifungal agent.
-
Protocol:
-
Grow fungal hyphae (e.g., Aspergillus nidulans) in a suitable liquid medium.
-
Introduce the antifungal compound at a desired concentration (e.g., MIC or supra-MIC).
-
After a defined incubation period, stain the hyphae with a fluorescent dye that binds to chitin, such as Calcofluor White.
-
Observe the stained hyphae using fluorescence microscopy to assess changes in cell wall thickness and morphology.
-
Chitin Synthase Gene Expression Analysis
-
Objective: To quantify the transcriptional response of chitin synthase genes to antifungal treatment.
-
Protocol:
-
Treat fungal cultures with the antifungal agent as described above.
-
Harvest the fungal mycelia at various time points.
-
Extract total RNA from the harvested mycelia.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target chitin synthase genes (e.g., chsB, chsC).
-
Normalize the expression levels to a housekeeping gene to determine the relative fold change in gene expression.
-
Sphingolipid Biosynthesis Inhibition Assay
-
Objective: To determine if the antifungal's effect on cell wall thickening is dependent on the sphingolipid biosynthesis pathway.
-
Protocol:
-
Utilize a fungal mutant strain with a known defect in the sphingolipid pathway (e.g., a ceramide synthase knockout).
-
Alternatively, use a known inhibitor of sphingolipid synthesis, such as myriocin, in combination with the antifungal agent.
-
Treat the wild-type and mutant/inhibitor-treated fungal cultures with the antifungal agent.
-
Assess cell wall thickening using microscopy and staining as described above. A lack of thickening in the mutant or in the presence of the inhibitor would indicate that the antifungal's effect is mediated through this pathway.
-
The following diagram outlines a general experimental workflow for investigating the mechanism of action of an antifungal agent like this compound.
Caption: A generalized workflow for studying this compound's mechanism.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its potent antifungal activity by targeting fungal-specific sphingolipid biosynthesis, leading to a cascade of events that culminates in aberrant cell wall thickening and growth inhibition. This unique mechanism of action makes this compound and its analogs promising candidates for the development of novel antifungal therapeutics, particularly in an era of increasing resistance to existing drugs.
Future research should focus on:
-
Directly confirming the inhibition of ceramide synthase by purified this compound.
-
Elucidating the precise molecular interactions between this compound and its target enzyme.
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in animal models of fungal infections.
-
Exploring synergistic interactions with other classes of antifungal agents.
By building upon the foundational knowledge of dihydrothis compound's mechanism of action, the research and development community can accelerate the translation of this compound's therapeutic potential into clinical applications.
References
- 1. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrothis compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Fungal sphingolipids: role in the regulation of virulence and potential as targets for future antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of cell wall thickening by the antifungal compound dihydrothis compound disrupts fungal growth and is mediated by sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Maltophilin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maltophilin, a potent antifungal macrocyclic lactam, has garnered significant interest within the scientific community due to its unique structure and novel mechanism of action. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical properties, biosynthesis, and the biological activities of its primary derivative, dihydrothis compound, also known as Heat-Stable Antifungal Factor (HSAF). Notably, a total chemical synthesis of this compound has not been reported to date; therefore, this document emphasizes its biosynthesis via a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway and details established protocols for its isolation and purification. The guide also elucidates its mechanism of action, which involves the inhibition of fungal ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway, leading to disruptions in fungal cell wall integrity and growth. This document serves as a critical resource for researchers engaged in natural product synthesis, antifungal drug discovery, and the study of microbial secondary metabolism.
Introduction to this compound
This compound is a macrocyclic lactam antibiotic originally isolated from the bacterium Stenotrophomonas maltophilia.[1] It exhibits potent antifungal activity against a broad spectrum of pathogenic fungi.[2] Structurally, this compound is characterized by a complex polycyclic system. Its molecular formula is C29H38N2O6, with a molecular weight of 510.6 g/mol . A closely related and more extensively studied compound, dihydrothis compound, also known as Heat-Stable Antifungal Factor (HSAF), is produced by Lysobacter enzymogenes.[3][4] HSAF shares the core structure of this compound and is often considered a key derivative. Due to the current absence of a reported total synthesis, the primary source of this compound and its derivatives for research purposes is through microbial fermentation and subsequent purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C29H38N2O6 | [1] |
| Molecular Weight | 510.6 g/mol | |
| Appearance | White powder | |
| Solubility | Soluble in methanol, ethyl acetate |
Biosynthesis of this compound (HSAF)
The biosynthesis of this compound (HSAF) is a complex process orchestrated by a hybrid PKS-NRPS enzymatic machinery in Lysobacter enzymogenes. This pathway involves the iterative action of polyketide synthase modules and the incorporation of an amino acid by a non-ribosomal peptide synthetase module.
The biosynthetic gene cluster contains genes encoding the PKS-NRPS hybrid enzyme, as well as other modifying enzymes such as oxidoreductases that are responsible for the formation of the characteristic polycyclic structure. The study of this biosynthetic pathway is crucial for understanding the formation of the this compound scaffold and for potential bioengineering efforts to produce novel analogs.
Experimental Workflow for Studying HSAF Biosynthesis
References
- 1. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structure and Biosynthesis of Heat-Stable Antifungal Factor (HSAF), a Broad-Spectrum Antimycotic with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and biosynthesis of heat-stable antifungal factor (HSAF), a broad-spectrum antimycotic with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Arsenal of Stenotrophomonas maltophilia: A Technical Guide for Novel Drug Discovery
For Immediate Release
A Deep Dive into the Antifungal Potential of a Ubiquitous Bacterium
Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the emerging role of Stenotrophomonas maltophilia as a valuable source of novel antifungal compounds. This whitepaper provides a comprehensive overview of the bacterium's antifungal agents, their mechanisms of action, the regulatory pathways governing their production, and detailed experimental protocols for their isolation and characterization.
Stenotrophomonas maltophilia, a globally distributed gram-negative bacterium, is increasingly recognized for its ability to produce a diverse array of secondary metabolites and enzymes with potent antifungal properties. This guide synthesizes current scientific knowledge to facilitate the exploration of this bacterium's potential in addressing the growing challenge of fungal drug resistance.
Key Antifungal Compounds from Stenotrophomonas maltophilia
S. maltophilia produces a variety of molecules with demonstrated activity against a broad spectrum of pathogenic fungi. These include both secreted small molecules and lytic enzymes.
1. Maltophilin: A novel macrocyclic lactam, this compound, is a prominent antifungal compound produced by S. maltophilia strain R3089, which was first isolated from the rhizosphere of rape plants.[1] This compound has shown inhibitory activity against a range of saprophytic, human-pathogenic, and phytopathogenic fungi.[1] Unlike many antibiotics, this compound exhibits no activity against Gram-positive and Gram-negative bacteria, highlighting its specificity.[1]
2. Lytic Enzymes: The bacterium secretes enzymes that can degrade fungal cell walls, a key mechanism for its antifungal action.
- Chitinases: These enzymes break down chitin, a major structural component of fungal cell walls. Several studies have documented the production of chitinases by S. maltophilia and their effectiveness in inhibiting fungal growth.[2]
- Proteases: The secretion of proteases is another mechanism by which S. maltophilia can antagonize fungi.[2]
3. Other Secondary Metabolites: Besides this compound, S. maltophilia is known to produce other antifungal agents, including:
Quantitative Antifungal Activity
The efficacy of antifungal compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While extensive data on the MICs of all S. maltophilia-derived compounds is still an area of active research, available information indicates significant potential.
| Compound/Metabolite | Fungal Pathogen | Noteworthy Observations | Reference |
| Culture Filtrates | Candida albicans | Clinical strains of S. maltophilia displayed remarkable activity against this human pathogen.[2] | [2] |
| Verticillium dahliae | The majority of environmental isolates were active against this plant pathogen.[2] | [2] | |
| Rhizoctonia solani, Sclerotinia sclerotiorum | Environmental isolates demonstrated broad-spectrum activity against these plant pathogenic fungi.[2] | [2] | |
| General Antifungal Activity | Beauveria bassiana | S. maltophilia isolated from insect larvae showed antifungal activity against this entomopathogenic fungus.[3] | [3] |
| Candida spp., Aspergillus fumigatus | Ten different strains of S. maltophilia inhibited the growth of a range of human pathogenic fungi.[3] | [3] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and evaluation of antifungal compounds from S. maltophilia.
Isolation and Purification of this compound
The following protocol is based on the methodology described for the isolation of this compound from S. maltophilia R3089.[1]
Workflow for this compound Isolation and Purification
Caption: Workflow for this compound isolation and characterization.
Methodology:
-
Fermentation: Cultivate S. maltophilia R3089 in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction:
-
Remove bacterial cells from the culture broth by centrifugation.
-
Extract the cell-free supernatant with an equal volume of ethyl acetate.
-
Concentrate the organic phase to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to gel filtration chromatography using a Sephadex LH20 column to separate compounds based on size.
-
Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column.
-
-
Structural Elucidation:
Antifungal Activity Bioassay (Dual-Culture Assay)
This method is used to assess the in vitro antagonistic activity of S. maltophilia against fungal pathogens.[2]
Workflow for Dual-Culture Antifungal Bioassay
Caption: Workflow for the dual-culture antifungal bioassay.
Methodology:
-
Plate Preparation: Use a suitable agar medium, such as Waksman agar.[2]
-
Fungal Inoculation: Place a mycelial plug (e.g., 5 mm diameter) of the target fungus in the center of the agar plate.
-
Bacterial Inoculation: Streak the S. maltophilia isolate at a fixed distance from the fungal plug.
-
Incubation: Incubate the plates under conditions suitable for fungal growth (e.g., 20°C for 5 days).[2]
-
Assessment: Measure the radius of the inhibition zone, which is the area around the bacterial streak where fungal growth is suppressed.
Regulatory Mechanisms: The Role of Quorum Sensing
The production of antifungal compounds and other virulence factors in S. maltophilia is often regulated by a cell-to-cell communication system known as quorum sensing (QS). The primary QS system in this bacterium involves a diffusible signal factor (DSF).[4]
The DSF signaling pathway is encoded by the rpf (regulation of pathogenicity factors) gene cluster. The key components of this system are:
-
RpfF: An enzyme responsible for the synthesis of the DSF signal molecule.[4]
-
RpfC: A sensor kinase that detects the DSF signal.
-
RpfG: A response regulator that, upon activation by RpfC, controls the intracellular levels of the second messenger cyclic-di-GMP.
DSF Quorum Sensing Signaling Pathway
Caption: Simplified DSF quorum sensing pathway in S. maltophilia.
This signaling cascade allows S. maltophilia to coordinate the expression of genes, including those involved in the production of antifungal compounds, in a cell-density-dependent manner. This intricate regulatory network ensures that the production of these metabolically expensive compounds is timed for maximum effect, for instance, when competing with fungi in a shared environment. Transcriptomic analyses of rpfF mutants have confirmed that the DSF system controls the expression of a wide range of genes involved in virulence and secondary metabolism.[4]
Conclusion and Future Directions
Stenotrophomonas maltophilia represents a promising, yet underexplored, source of novel antifungal compounds. The diversity of its chemical arsenal, including the potent macrocyclic lactam this compound and various lytic enzymes, offers multiple avenues for the development of new therapeutic agents. A deeper understanding of the biosynthetic pathways of these compounds and the regulatory networks that control their production will be crucial for harnessing the full potential of this bacterium in the fight against fungal diseases. Further research, including high-throughput screening of different S. maltophilia strains and advanced molecular characterization of their antifungal products, is warranted to accelerate the discovery and development of the next generation of antifungal drugs.
References
- 1. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Antifungal Activities and 16S Ribosomal DNA Sequences of Clinical and Environmental Isolates of Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. The DSF Quorum Sensing System Controls the Positive Influence of Stenotrophomonas maltophilia on Plants | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Maltophilin Extraction and Purification from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and initial characterization of Maltophilin, a potent antifungal secondary metabolite produced by the bacterium Stenotrophomonas maltophilia.
Introduction
This compound is a novel macrocyclic lactam antibiotic produced by Stenotrophomonas maltophilia strain R3089, which was first isolated from the rhizosphere of rape plants (Brassica napus L.)[1][2][3]. This compound exhibits significant antifungal activity against a broad spectrum of saprophytic, human-pathogenic, and phytopathogenic fungi[1][2][3]. Notably, this compound shows no activity against Gram-positive and Gram-negative bacteria, making it a selective antifungal agent[1][2][3]. Its unique structure and biological activity make it a compound of interest for the development of new antifungal drugs.
These protocols outline the necessary steps from the cultivation of S. maltophilia to the purification of this compound, providing a foundation for further research and development.
Data Presentation
Table 1: Production and Purification Summary of this compound
| Purification Step | Total Bioactive Material (Arbitrary Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Culture Filtrate | To be determined | To be determined | 100 | To be determined |
| Ethyl Acetate (B1210297) Extract | To be determined | To be determined | To be determined | To be determined |
| Sephadex LH-20 Fraction | To be determined | To be determined | To be determined | To be determined |
| Preparative RP-HPLC | To be determined | To be determined | To be determined | >95 (Target) |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Mass | 510 µ | [1][2][3] |
| Class | Macrocyclic Lactam | [1][2] |
| Producing Organism | Stenotrophomonas maltophilia R3089 | [1][2][3] |
| Biological Activity | Antifungal | [1][2][3] |
Experimental Protocols
Protocol 1: Cultivation of Stenotrophomonas maltophilia R3089 for this compound Production
This protocol describes the cultivation of S. maltophilia R3089 to produce this compound.
Materials:
-
Stenotrophomonas maltophilia R3089 culture
-
Nutrient-rich broth medium (e.g., Tryptic Soy Broth or Luria-Bertani Broth)[4]
-
Sterile baffled Erlenmeyer flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Aseptically inoculate 50 mL of nutrient-rich broth in a 250 mL baffled Erlenmeyer flask with a single colony of S. maltophilia R3089 from an agar (B569324) plate.
-
Incubate the culture at 30-37°C with vigorous shaking (200-250 rpm) for 16-24 hours to obtain a seed culture in the late logarithmic growth phase[4].
-
-
Production Culture:
-
Inoculate a larger volume of the same nutrient-rich broth (e.g., 1 L in a 2 L baffled flask) with the seed culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Incubate the production culture at 30-37°C with vigorous shaking (200-250 rpm) for 48-72 hours. The optimal fermentation time for maximal this compound production should be determined by performing a time-course analysis and bioassay of the culture supernatant.
-
-
Harvesting:
-
After the incubation period, harvest the culture by centrifugation at 10,000 x g for 20 minutes to pellet the bacterial cells[5].
-
Carefully decant and collect the cell-free supernatant for the extraction of this compound. The supernatant can be stored at -20°C if not used immediately.
-
Protocol 2: Extraction of this compound from Culture Supernatant
This protocol details the solvent extraction of this compound from the cell-free culture supernatant.
Materials:
-
Cell-free culture supernatant
-
Ethyl acetate (HPLC grade)
-
Separatory funnel
-
Rotary evaporator
-
Methanol (B129727) (HPLC grade)
Procedure:
-
Liquid-Liquid Extraction:
-
Transfer the cell-free supernatant to a separatory funnel of appropriate size.
-
Add an equal volume of ethyl acetate to the supernatant (1:1 v/v)[1].
-
Shake the mixture vigorously for 2-3 minutes, periodically venting the separatory funnel to release pressure.
-
Allow the phases to separate completely. The organic (ethyl acetate) phase contains the extracted this compound.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
-
Concentration:
-
Pool all the collected ethyl acetate fractions.
-
Concentrate the pooled extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Resuspension:
-
Resuspend the dried crude extract in a small volume of methanol for subsequent purification steps.
-
Protocol 3: Purification of this compound using Sephadex LH-20 Gel Filtration
This protocol describes the initial purification of the crude this compound extract using size-exclusion chromatography.
Materials:
-
Crude this compound extract in methanol
-
Sephadex LH-20 resin[6]
-
Chromatography column
-
Methanol (HPLC grade) as the mobile phase
-
Fraction collector
-
Test tubes
Procedure:
-
Column Packing:
-
Swell the Sephadex LH-20 resin in methanol for at least 3 hours.
-
Pack a chromatography column with the swollen resin to the desired bed height.
-
Equilibrate the column by washing with at least two column volumes of methanol.
-
-
Sample Loading and Elution:
-
Load the resuspended crude extract onto the top of the Sephadex LH-20 column.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions of a defined volume using a fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions for antifungal activity using a suitable bioassay (e.g., agar diffusion assay against a sensitive fungal strain like Candida albicans).
-
Pool the fractions exhibiting the highest antifungal activity.
-
-
Concentration:
-
Concentrate the pooled active fractions to dryness using a rotary evaporator.
-
Protocol 4: Final Purification by Preparative Reversed-Phase HPLC
This protocol outlines the final purification of this compound to high purity using preparative high-performance liquid chromatography (HPLC).
Materials:
-
Partially purified this compound from the Sephadex LH-20 step
-
Preparative reversed-phase HPLC system with a UV detector
-
Preparative C18 column
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile (B52724) with 0.1% TFA
-
Methanol for sample dissolution
Procedure:
-
Sample Preparation:
-
Dissolve the concentrated active fraction from the previous step in a minimal volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the filtered sample onto the column.
-
Elute the column with a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 40 minutes). The optimal gradient should be developed based on analytical HPLC runs.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Fraction Collection:
-
Collect the peaks corresponding to this compound based on the chromatogram.
-
Analyze the collected fractions for purity using analytical HPLC and for antifungal activity.
-
-
Final Processing:
-
Pool the pure fractions containing this compound.
-
Lyophilize or evaporate the solvent to obtain pure this compound.
-
Store the purified compound at -20°C or below.
-
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Hypothesized antifungal signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Stenotrophomonas maltophilia: Laboratory Culture and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. old.57357.org [old.57357.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
Quantitative Analysis of Maltophilin Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltophilin is a macrocyclic lactam antibiotic with potent antifungal properties, produced by the bacterium Stenotrophomonas maltophilia.[1][2][3] Its unique structure and biological activity make it a compound of interest for pharmaceutical research and development. This document provides a detailed application note and protocol for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is essential for researchers engaged in natural product discovery, fermentation process optimization, and preclinical development of new antifungal agents. While a specific validated analytical method for this compound is not publicly available, this protocol is based on established methods for structurally similar macrocyclic lactam antibiotics, such as tacrolimus, sirolimus, and everolimus.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Introduction to this compound
This compound (Molecular Formula: C₂₉H₃₈N₂O₆, Molecular Weight: 510.6 g/mol ) is a novel antifungal compound first isolated from the culture filtrate of Stenotrophomonas maltophilia R3089.[1][2][3] It exhibits a broad spectrum of activity against various saprophytic, human-pathogenic, and phytopathogenic fungi.[1][2][3] The primary mechanism of its antifungal action is believed to be the disruption of the fungal actin cytoskeleton, leading to impaired cell growth, morphogenesis, and integrity.[10] Given its potential as a therapeutic agent, accurate and precise quantification of this compound in various matrices is crucial for research and development.
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacterial Culture
This protocol describes the extraction of this compound from a liquid culture of S. maltophilia for HPLC analysis.
Materials:
-
S. maltophilia culture broth
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Methanol (B129727) (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Centrifuge the S. maltophilia culture broth at 5,000 x g for 15 minutes to separate the supernatant from the bacterial cells.
-
Collect the supernatant, which contains the secreted this compound.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant in a separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to maximize recovery.
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1-5 mL) to create a concentrated sample stock.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Proposed HPLC Method for Quantitative Analysis
The following HPLC method is proposed for the quantitative analysis of this compound. This method should be validated according to ICH guidelines before routine use.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile (B52724):Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV Absorbance at 280 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a standard choice for the separation of non-polar to moderately polar compounds like this compound.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is a common starting point for the analysis of macrocyclic lactams, offering good resolution and peak shape. The ratio can be adjusted to optimize the retention time of this compound.
-
Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column and provides a balance between analysis time and separation efficiency.
-
Detection Wavelength: Based on the chemical structure of this compound, a UV detection wavelength of 280 nm is proposed to provide adequate sensitivity. This should be confirmed by determining the UV absorbance maximum of a purified this compound standard.
Method Validation Parameters
A comprehensive validation of the HPLC method should be performed to ensure its suitability for the intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) ≤ 2% |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Percent Recovery between 98% and 102% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) ≥ 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference at the retention time of this compound |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured format.
Table 1: Linearity Data for this compound Standard
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Correlation Coefficient (r²) | Example Value |
Table 2: Precision and Accuracy Data for this compound Quality Control Samples
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD, n=6) | Precision (%RSD) | Accuracy (% Recovery) |
| Low | 5 | Example Value | Example Value | Example Value |
| Medium | 25 | Example Value | Example Value | Example Value |
| High | 75 | Example Value | Example Value | Example Value |
Proposed Signaling Pathway of this compound's Antifungal Action
This compound's primary antifungal mechanism is the disruption of the actin cytoskeleton in fungal cells.[10] The actin cytoskeleton is crucial for various cellular processes in fungi, including cell polarity, morphogenesis (e.g., the transition from yeast to hyphal growth), vesicle transport, and endocytosis. By disrupting the dynamics of actin filament polymerization and depolymerization, this compound can trigger a cascade of events leading to growth inhibition and cell death.
Conclusion
The quantitative analysis of this compound is a critical step in its development as a potential antifungal drug. The proposed RP-HPLC method, based on established analytical techniques for similar macrocyclic lactams, provides a robust starting point for researchers.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Proper validation of this method is essential to ensure the generation of reliable and accurate data. Further investigation into the detailed molecular interactions of this compound with the fungal actin cytoskeleton will provide a deeper understanding of its mechanism of action and may facilitate the development of more potent derivatives.
References
- 1. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 2. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products [apb.tbzmed.ac.ir]
- 6. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 7. Stability Indicating RP HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form | PDF [slideshare.net]
- 8. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. ijtsrd.com [ijtsrd.com]
- 11. Quantitative analysis of sirolimus (Rapamycin) in blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. ijrbat.in [ijrbat.in]
- 14. jgtps.com [jgtps.com]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Maltophilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltophilin is a novel macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia R3089, which was first isolated from the rhizosphere of rape plants (Brassica napus L.).[1] This compound has demonstrated a broad spectrum of antifungal activity against various saprophytic, human-pathogenic, and phytopathogenic fungi.[1][2] Notably, this compound is inactive against both Gram-positive and Gram-negative bacteria, highlighting its potential as a selective antifungal agent.[1][2]
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to this compound. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing. Adherence to these standardized methods is crucial for generating reproducible and comparable data, which is essential for the evaluation of new antifungal compounds in a research and drug development setting.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
The minimum inhibitory concentration (MIC) is a critical parameter for assessing the antifungal potency of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table is a template for summarizing the MIC data for this compound against a panel of fungal isolates. Researchers should populate this table with their own experimental data.
Table 1: In Vitro Antifungal Activity of this compound (Template)
| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | |||
| Clinical Isolate 1 | ||||
| Candida glabrata | ATCC 90030 | |||
| Clinical Isolate 2 | ||||
| Cryptococcus neoformans | ATCC 90112 | |||
| Clinical Isolate 3 | ||||
| Aspergillus fumigatus | ATCC 204305 | |||
| Clinical Isolate 4 | ||||
| Fusarium solani | ||||
| Trichophyton rubrum |
Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively. These values are particularly useful when evaluating the activity of a compound against a large number of clinical isolates.
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antifungal agent in a liquid medium. This method is based on challenging a standardized fungal inoculum with serial twofold dilutions of the compound.
Materials:
-
This compound (powder form)
-
Sterile 96-well U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Sterile, inert solvent for this compound (e.g., DMSO)
-
Fungal isolates
-
Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA)
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolates on SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure purity and viability.
-
For yeasts, harvest several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
For molds, harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface. Allow heavy particles to settle and adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
-
Dilute the adjusted fungal suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds).
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (drug-free) and well 12 as a sterility control (uninoculated medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume to 200 µL and dilute the drug concentrations to the desired final range.
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth control well. The endpoint can be read visually or with a microplate reader.
-
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative technique that involves placing a paper disk impregnated with a known concentration of the antifungal agent onto an agar plate inoculated with the test fungus. The antifungal agent diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.
Materials:
-
This compound
-
Sterile 6 mm paper disks
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye (for yeasts)
-
Sterile solvent for this compound
-
Fungal isolates
-
SDA or PDA
-
Sterile saline (0.85% NaCl)
-
Incubator
-
Calipers
Protocol:
-
Preparation of Antifungal Disks:
-
Prepare a stock solution of this compound in a suitable volatile solvent.
-
Apply a specific volume of the this compound solution onto sterile paper disks to achieve the desired final concentration per disk (e.g., 10 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Preparation of Fungal Inoculum:
-
Prepare a standardized fungal inoculum as described for the broth microdilution method (0.5 McFarland standard for yeasts).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted fungal suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks and Incubation:
-
Aseptically place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Measuring the Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers. The zone edge should be read at the point of a significant decrease in growth.
-
Visualization of Experimental Workflow and Potential Mechanism of Action
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro antifungal susceptibility of this compound using the broth microdilution method.
Potential Antifungal Mechanism of Action
The precise signaling pathway and molecular targets of this compound are still under investigation. However, like many antifungal peptides and macrocycles, its mechanism of action may involve disruption of the fungal cell's structural integrity or essential metabolic processes. The following diagram illustrates a generalized model of potential antifungal mechanisms.
References
Application Notes and Protocols for Determining the Antifungal Activity of Maltophilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltophilin, a novel macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia, has demonstrated significant antifungal properties.[1][2] Structurally identical to dihydrothis compound, also known as Heat-Stable Antifungal Factor (HSAF), this compound exhibits broad-spectrum activity against a variety of saprophytic, human-pathogenic, and phytopathogenic fungi.[1][3] this compound's unique mode of action, which involves the disruption of sphingolipid biosynthesis and the actin cytoskeleton, makes it a compelling candidate for the development of new antifungal therapies.[4][5]
These application notes provide detailed protocols for essential cell-based assays to quantify the antifungal activity of this compound and to elucidate its mechanism of action. The included methodologies are based on established standards to ensure reproducibility and accuracy in research and drug development settings.
Data Presentation
Antifungal Activity of Dihydrothis compound (HSAF)
The following table summarizes the effective concentration (EC50) values of dihydrothis compound (HSAF), a structural analogue of this compound, against various fungal pathogens. These values indicate a potent and broad-spectrum antifungal activity.
| Fungal Species | EC50 (µg/mL) |
| Valsa mali | 0.46 |
| Fusarium graminearum | 1.22 |
| Botrytis cinerea | 0.53 |
| Fusarium oxysporum | 0.89 |
| Colletotrichum gloeosporioides | 0.48 |
| Phytophthora capsici | 1.15 |
Data sourced from a study on HSAF prepared by high-speed counter-current chromatography.[6]
Cytotoxicity Profile
Preliminary cytotoxicity data for the bacterial filtrate of S. maltophilia, the producer of this compound, has been reported. Further studies using purified this compound are recommended to establish a comprehensive safety profile.
| Cell Line | IC50 (µg/mL) |
| Normal Human Fibrocyte (NHF) | 49.35 |
Data represents the IC50 of the bacterial filtrate, not purified this compound.[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is a standard method for determining the MIC of an antifungal agent.[4]
Materials:
-
This compound (or HSAF)
-
96-well, U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Spectrophotometer
-
Hemocytometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
Protocol:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest fungal cells or conidia and suspend in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer (OD at 530 nm) and confirm with a hemocytometer.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the assay wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of RPMI 1640 to wells 2 through 12.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (1-11). The final volume in each well will be 200 µL.
-
Well 12 should contain 200 µL of uninoculated RPMI 1640 to serve as a sterility control.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control well. For some fungi and compounds, this may be a 50% or 90% reduction in turbidity.
-
Cell Membrane Permeability Assay using Propidium (B1200493) Iodide (PI)
This assay determines if this compound disrupts the fungal cell membrane, allowing the influx of the fluorescent dye propidium iodide.
Materials:
-
Fungal cells treated with this compound (at MIC, 2x MIC, etc.) and untreated controls
-
Propidium Iodide (PI) solution (1 mg/mL stock in water)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Preparation:
-
Grow fungal cells to the mid-log phase and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours). Include a positive control (e.g., ethanol-treated cells) and a negative control (untreated cells).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a concentration of approximately 1 x 10^6 cells/mL.
-
-
PI Staining:
-
Add PI to the cell suspension to a final concentration of 1-5 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Analysis:
-
Analyze the cells by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE-A or a similar red channel).
-
Alternatively, visualize the cells under a fluorescence microscope. Cells with compromised membranes will fluoresce red.
-
Quantify the percentage of PI-positive cells to determine the extent of membrane permeabilization.[8][9]
-
Reactive Oxygen Species (ROS) Detection using DCFH-DA
This assay measures the intracellular accumulation of ROS, which can be an indicator of cellular stress and a potential mechanism of antifungal action.
Materials:
-
Fungal cells treated with this compound and untreated controls
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
Microplate reader with fluorescence capabilities or a flow cytometer
Protocol:
-
Cell Preparation:
-
Treat fungal cells with this compound as described in the PI assay. Include a positive control for ROS induction (e.g., hydrogen peroxide).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS.
-
-
DCFH-DA Staining:
-
Add DCFH-DA to the cell suspension to a final concentration of 10-50 µM.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Analysis:
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer (e.g., FITC channel).
-
An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in intracellular ROS.[6][10]
-
Mechanism of Action: Signaling Pathways
This compound (as HSAF) has been shown to exert its antifungal effect through a novel mechanism of action that involves the disruption of sphingolipid biosynthesis, leading to downstream effects on cell wall integrity and the actin cytoskeleton.[4][5]
The inhibition of ceramide synthase BarA by this compound disrupts the normal synthesis of sphingolipids, which are crucial components of fungal cell membranes.[5] This disruption triggers a compensatory response, leading to the thickening of the cell wall with increased chitin (B13524) deposition.[5] Concurrently, the altered sphingolipid metabolism affects the polarization of the actin cytoskeleton, which is essential for hyphal growth.[5] The combination of a thickened, dysfunctional cell wall and a disorganized actin cytoskeleton ultimately leads to the cessation of fungal growth.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrothis compound; a novel fungicidal tetramic acid containing metabolite from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Biosynthesis of Heat-Stable Antifungal Factor (HSAF), a Broad-Spectrum Antimycotic with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of cell wall thickening by the antifungal compound dihydrothis compound disrupts fungal growth and is mediated by sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A novel and high-efficient method for the preparation of heat-stable antifungal factor from Lysobacter enzymogenes by high-speed counter-current chromatography [frontiersin.org]
- 7. reviberoammicol.com [reviberoammicol.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 10. Fungal sphingolipids: role in the regulation of virulence and potential as targets for future antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Production of Maltophilin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale production of Maltophilin, a novel macrocyclic lactam antibiotic with potent antifungal properties. This compound is produced by the bacterium Stenotrophomonas maltophilia R3089.[1][2] These application notes describe the fermentation, downstream processing, and quality control procedures necessary for obtaining high-purity this compound suitable for research and preclinical development. The protocols provided are based on established principles of microbial fermentation and natural product purification and should be optimized for specific laboratory and pilot-plant conditions.
Introduction to this compound
This compound is a secondary metabolite produced by Stenotrophomonas maltophilia R3089, a bacterium originally isolated from the rhizosphere of rape plants (Brassica napus L.).[1][2] It is a macrocyclic lactam with a molecular weight of 510 g/mol .[1][2] this compound exhibits significant activity against a range of saprophytic, human-pathogenic, and phytopathogenic fungi, while showing no activity against Gram-positive and Gram-negative bacteria.[1][2] This selective antifungal activity makes this compound a promising candidate for the development of new therapeutic agents.
Fermentation Protocol
Microbial Strain
The primary production organism is Stenotrophomonas maltophilia strain R3089. For long-term storage, it is recommended to maintain frozen stocks of the culture at -80°C in a suitable cryoprotectant solution (e.g., 20% glycerol). Working cultures can be maintained on nutrient agar (B569324) plates.
Inoculum Development
A multi-stage inoculum development process is recommended to ensure a healthy and active seed culture for the production fermenter.
Stage 1: Shake Flask Culture
-
Aseptically transfer a single colony of S. maltophilia R3089 from a fresh agar plate to a 250 mL Erlenmeyer flask containing 50 mL of seed medium.
-
Incubate at 28-30°C on a rotary shaker at 200 rpm for 24-48 hours.
Stage 2: Seed Fermenter
-
Transfer the shake flask culture to a sterilized seed fermenter containing the seed medium. The inoculum volume should be approximately 5-10% of the seed fermenter working volume.
-
Maintain the temperature at 28-30°C and provide agitation and aeration to ensure sufficient dissolved oxygen levels. The duration of this stage is typically 24-36 hours, or until the culture reaches the late logarithmic growth phase.
Production Fermentation
2.3.1. Fermentation Medium
A nutrient-rich medium is essential for high-yield production of this compound. The following table outlines a suggested basal medium composition, which should be optimized for specific conditions.
| Component | Concentration (g/L) | Notes |
| Glucose | 20-40 | Primary carbon source. |
| Yeast Extract | 5-10 | Source of nitrogen, vitamins, and growth factors. |
| Peptone | 5-10 | Source of nitrogen and amino acids. |
| (NH₄)₂SO₄ | 2-5 | Inorganic nitrogen source. |
| K₂HPO₄ | 1-2 | Buffering agent and source of phosphorus. |
| MgSO₄·7H₂O | 0.5-1 | Source of magnesium ions. |
| Trace Element Solution | 1 mL/L | Provides essential micronutrients. |
2.3.2. Fermentation Parameters
The following table summarizes the key fermentation parameters for large-scale this compound production.
| Parameter | Recommended Range |
| Temperature | 28-30°C |
| pH | 6.5-7.5 (controlled) |
| Dissolved Oxygen (DO) | > 20% of saturation |
| Agitation | 200-400 rpm (depending on fermenter geometry) |
| Aeration | 0.5-1.5 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 96-144 hours |
Downstream Processing and Purification
The purification of this compound from the fermentation broth involves a multi-step process to remove cells, media components, and other impurities.
Workflow for this compound Purification
Detailed Purification Protocol
Step 1: Cell Removal
-
Harvest the fermentation broth and separate the biomass from the supernatant by centrifugation or microfiltration.
Step 2: Solvent Extraction
-
Extract the cell-free supernatant with an equal volume of ethyl acetate.
-
Repeat the extraction process 2-3 times to maximize the recovery of this compound.
-
Pool the organic phases containing the crude this compound extract.
Step 3: Concentration
-
Concentrate the pooled organic phases under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 4: Gel Filtration Chromatography
-
Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., methanol).
-
Apply the dissolved extract to a gel filtration column (e.g., Sephadex LH-20) equilibrated with the same solvent.
-
Elute the column with the same solvent and collect fractions.
-
Monitor the fractions for the presence of this compound using an appropriate analytical method (e.g., HPLC).
Step 5: Preparative High-Performance Liquid Chromatography (HPLC)
-
Pool the fractions containing this compound from the gel filtration step and concentrate them.
-
Purify the concentrated fractions using preparative reversed-phase HPLC.
-
A C18 column is typically used with a gradient of water and acetonitrile (B52724) as the mobile phase.
-
Collect the peak corresponding to this compound.
Step 6: Final Product Formulation
-
Evaporate the solvent from the pure this compound fraction to obtain the final product as a powder.
-
Store the purified this compound at -20°C or below.
Quality Control
Purity Assessment
The purity of the final this compound product should be assessed using analytical HPLC. A high-purity standard should be used for comparison.
Table of HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Identity Confirmation
The identity of the purified compound should be confirmed by mass spectrometry to ensure it corresponds to the expected molecular weight of this compound (510 g/mol ).[1][2]
Biosynthesis Pathway of this compound (Hypothesized)
This compound, being a macrocyclic lactam, is likely synthesized via a nonribosomal peptide synthetase (NRPS) pathway. While the specific gene cluster for this compound biosynthesis has not been fully elucidated, a general model for NRPS-mediated synthesis can be proposed.
This generalized pathway illustrates the key steps in the assembly of a peptide chain on the NRPS enzyme complex, followed by cyclization and release of the final product. The specific amino acid precursors and the exact number and organization of the NRPS modules for this compound biosynthesis remain to be determined through further research.
References
Application Notes and Protocols for High-Throughput Screening of Maltophilin Analogs with Improved Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltophilin, a novel macrocyclic lactam antibiotic produced by Stenotrophomonas maltophilia, has demonstrated significant antifungal properties against a range of saprophytic, human-pathogenic, and phytopathogenic fungi.[1][2][3] Its unique structure and biological activity make it a promising scaffold for the development of new antifungal agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify candidates with improved efficacy and desirable pharmacological properties. Given the limited publicly available data on specific this compound analogs, this guide also incorporates general best-practice protocols for antifungal HTS campaigns.
Data Presentation: Quantitative Activity of Antifungal Compounds
The following tables provide a template for summarizing quantitative data from HTS assays. Actual data for this compound analogs would be populated as it is generated through the described experimental protocols. For illustrative purposes, data for representative antifungal agents against common fungal pathogens are included.
Table 1: In Vitro Antifungal Activity of Control Compounds
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | IC50 (µg/mL) |
| Amphotericin B | Candida albicans | 0.9 | 1.0 | 0.5 |
| Fluconazole | Candida albicans | 0.25 | >64 | 0.125 |
| Miltefosine (B1683995) | Candida albicans | 2.5 | 2.5 | 1.25 |
| Miltefosine Analog 3a | Candida albicans | 2.5 | 2.5 | Not Reported |
| Miltefosine Analog 3d | Candida albicans | 2.5 | 5.0 | Not Reported |
| Miltefosine Analog 3e | Candida albicans | 2.5 | 5.0 | Not Reported |
| Amphotericin B | Cryptococcus neoformans | 0.5 | 1.0 | 0.25 |
| Miltefosine | Cryptococcus neoformans | 2.5 | 3.3 | Not Reported |
Data for Miltefosine and its analogs are derived from studies on alkylphosphocholines and serve as an example for structuring activity tables.[4][5]
Table 2: Cytotoxicity of Control Compounds against Mammalian Cell Lines
| Compound | Cell Line | CC50 (µM) |
| Miltefosine Analog 3a | Mammalian Cell Line | >20 |
This table illustrates how to present cytotoxicity data, which is crucial for determining the selectivity of the compounds.[5]
Experimental Protocols
Detailed methodologies for key experiments in an HTS campaign for this compound analogs are provided below.
Protocol 1: High-Throughput Fungal Growth Inhibition Assay
This primary assay is designed to identify compounds that inhibit the growth of a target fungal pathogen in a liquid culture format.
Materials:
-
Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Appropriate liquid growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)
-
This compound analog library dissolved in DMSO
-
Positive control (e.g., Amphotericin B, Fluconazole)
-
Negative control (DMSO vehicle)
-
Sterile 96-well or 384-well clear, flat-bottom microplates
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader (for measuring optical density at 600 nm)
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal cells or conidia in the liquid growth medium.
-
Adjust the cell density to a final concentration of 1-5 x 10^5 cells/mL.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense the this compound analogs and control compounds into the microplates to achieve the desired final screening concentration (typically 1-10 µM).
-
-
Cell Plating:
-
Add the fungal inoculum to each well of the microplates.
-
-
Incubation:
-
Seal the plates and incubate at the optimal temperature for the fungal strain (e.g., 30-37°C) for 24-48 hours, or until robust growth is observed in the negative control wells.
-
-
Data Acquisition:
-
Measure the optical density (OD) of each well at 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (OD_compound - OD_blank) / (OD_negative_control - OD_blank))
-
Identify "hits" as compounds that exhibit a predefined threshold of inhibition (e.g., >50%).
-
Protocol 2: Secondary Assay - Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
This assay is performed on the "hits" from the primary screen to determine the lowest concentration that inhibits fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).
Procedure:
-
Follow a similar procedure to the primary growth inhibition assay, but with a serial dilution of the hit compounds.
-
After incubation and OD reading to determine the MIC (the lowest concentration with no visible growth), an aliquot from each well showing no growth is plated on nutrient agar plates.
-
The plates are incubated for 24-48 hours. The MFC is determined as the lowest compound concentration from which no colonies grow on the agar plate.
Protocol 3: Cytotoxicity Assay
This assay is crucial to assess the toxicity of the hit compounds against mammalian cells, providing an early indication of their therapeutic window.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Hit compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Opaque-walled 96-well plates
Procedure:
-
Seed the mammalian cells in the opaque-walled microplates and incubate for 24 hours.
-
Treat the cells with serial dilutions of the hit compounds and incubate for another 24-48 hours.
-
Add the cell viability reagent and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Mechanism of Action and Target Identification of this compound Analogs
The precise mechanism of action for this compound is not yet fully elucidated. However, studies on the producing organism, Stenotrophomonas maltophilia, and other antifungal agents provide insights into potential pathways that could be affected. For instance, components of S. maltophilia have been shown to induce apoptosis in mammalian cells via mitochondrial pathways.[6][7] This suggests that this compound or its analogs might interfere with mitochondrial function in fungal cells.
Furthermore, many antifungal peptides and small molecules exert their effects by disrupting the fungal cell wall or cell membrane.[8] The synthesis of essential components like β-glucans, chitin, and ergosterol (B1671047) are common targets.[8] A subtractive genomics approach on S. maltophilia has also identified potential drug targets such as enzymes involved in cell wall biosynthesis.[9][10][11]
To elucidate the mechanism of action of promising this compound analogs, a target deconvolution strategy can be employed. This involves using the active analog as a chemical probe to isolate its cellular binding partners. Affinity chromatography using an immobilized analog followed by mass spectrometry-based protein identification is a powerful approach for target discovery.[12] Once a target is identified, further bioinformatics and experimental validation can delineate the specific signaling pathway that is modulated.
Conclusion
The discovery and development of novel antifungal agents are critical to combat the rise of drug-resistant fungal infections. This compound presents a promising chemical scaffold for the development of such agents. The high-throughput screening protocols and strategies outlined in these application notes provide a comprehensive framework for the identification and characterization of this compound analogs with improved antifungal activity. By combining robust screening assays with detailed mechanistic studies, it is possible to advance promising lead compounds toward clinical development.
References
- 1. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089. | Semantic Scholar [semanticscholar.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Synthesis and antifungal activities of miltefosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activities of miltefosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stenotrophomonas maltophilia outer membrane protein A induces epithelial cell apoptosis via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stenotrophomonas maltophilia outer membrane protein A induces epithelial cell apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Subtractive genomics and molecular docking approach to identify drug targets against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Therapeutic Drug Target of Stenotrophomonas maltophilia Through Subtractive Genomic Approach and in-silico Screening Based on 2D Similarity Filtration and Molecular Dynamic Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Maltophilin: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltophilin, also known as dihydrothis compound and Heat-Stable Antifungal Factor (HSAF), is a polycyclic tetramate macrolactam produced by the bacterium Stenotrophomonas maltophilia and other bacterial genera like Streptomyces and Lysobacter. It has garnered significant interest within the scientific community due to its potent and broad-spectrum antifungal activity. This document provides detailed application notes and experimental protocols for the formulation and use of this compound in a research setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₀N₂O₆ | |
| Molar Mass | 512.647 g·mol⁻¹ | |
| Appearance | White amorphous powder | |
| Solubility | Soluble in DMSO, ethyl acetate, and methanol. Hardly soluble in water and alkane. |
Mechanism of Action and Signaling Pathway
This compound exhibits a novel mode of antifungal action by disrupting the biosynthesis of sphingolipids, which are essential components of fungal cell membranes and are involved in various signaling pathways. The primary target of this compound is ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway.
The inhibition of ceramide synthase leads to a cascade of downstream effects:
-
Disruption of Sphingolipid Homeostasis: The blockage of ceramide synthesis leads to an accumulation of upstream precursors and a depletion of essential downstream sphingolipids.
-
Cell Wall Stress: The altered membrane composition triggers a cell wall stress response.
-
Induction of Cell Wall Thickening: As a compensatory mechanism, the fungal cell activates chitin (B13524) synthase genes, such as chsB and chsC, leading to an abnormal thickening of the cell wall.
-
Inhibition of Hyphal Growth: The thickened and malformed cell wall impairs polarized growth, which is crucial for hyphal elongation and fungal virulence.
-
Induction of Apoptosis: In some fungi, such as Candida albicans, this compound can induce the production of reactive oxygen species (ROS), leading to apoptosis.
Application Notes and Protocols for Spectroscopic Characterization of Maltophilin
These application notes provide detailed protocols for the characterization of Maltophilin, a novel macrocyclic lactam antibiotic, using various spectroscopic techniques. The information is intended for researchers, scientists, and drug development professionals involved in natural product chemistry and antibiotic development.
Mass Spectrometry
Application Notes
Mass spectrometry is a fundamental technique for the characterization of this compound, providing crucial information on its molecular weight and elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for generating intact molecular ions of this compound with minimal fragmentation. High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental formula. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and obtain structural information about the macrocyclic core and its substituents.
Experimental Protocol: ESI-MS and MS/MS Analysis of this compound
-
Sample Preparation:
-
Dissolve purified this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of 1-10 µg/mL.
-
If necessary, add a small percentage of formic acid (0.1%) to the sample solution to promote protonation and enhance ionization efficiency in positive ion mode.
-
-
Instrument Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N2) Flow Rate: 1.5 - 2.5 L/min
-
Drying Gas (N2) Temperature: 300 - 350 °C
-
Scan Range (Full Scan): m/z 100 - 1000
-
Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with argon as the collision gas. The collision energy should be optimized to achieve informative fragmentation (typically in the range of 10-40 eV).
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion ([M+H]+) from the full scan spectrum.
-
Use the accurate mass measurement from HRMS to calculate the elemental formula.
-
Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic losses and deduce structural motifs.
-
Quantitative Data
Table 1: Mass Spectrometry Data for this compound
| Ion | Observed m/z | Theoretical m/z | Notes |
| [M+H]⁺ | 511.27 | 511.2729 | Protonated molecular ion.[1] |
| [M+Na]⁺ | 533.25 | 533.2549 | Sodium adduct. |
| Key MS/MS Fragments | Data inferred from typical fragmentation of similar compounds. | ||
| m/z 493 | Loss of H₂O (18 Da). | ||
| m/z 465 | Loss of H₂O and CO (46 Da). | ||
| m/z 279 | Cleavage of the macrocyclic ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Notes
NMR spectroscopy is the most powerful technique for the complete structure elucidation of this compound in solution. 1D NMR (¹H and ¹³C) provides information on the chemical environment of each proton and carbon atom in the molecule. 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms and assembling the final structure.
Experimental Protocol: 1D and 2D NMR Analysis of this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0 - 12 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 - 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
2D NMR (COSY, HSQC, HMBC): Use standard pulse programs and optimize acquisition and processing parameters according to the instrument manufacturer's recommendations.
-
-
Data Analysis:
-
Assign the chemical shifts (δ) of all proton and carbon signals.
-
Analyze the coupling constants (J) in the ¹H NMR spectrum to determine the relative stereochemistry of adjacent protons.
-
Use COSY to identify proton-proton spin systems.
-
Use HSQC to correlate each proton to its directly attached carbon.
-
Use HMBC to identify long-range (2-3 bond) correlations between protons and carbons to connect the spin systems and determine the overall carbon skeleton.
-
Quantitative Data
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| Data for illustrative purposes, based on typical values for similar macrocyclic lactams. | ||
| 1 | 172.5 | - |
| 2 | 58.3 | 4.10 (dd, 8.5, 4.0) |
| 3 | 35.1 | 2.50 (m), 2.35 (m) |
| ... | ... | ... |
Circular Dichroism (CD) Spectroscopy
Application Notes
Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure and conformational properties of this compound in solution. As a chiral molecule, this compound will exhibit a characteristic CD spectrum in the far-UV region (190-250 nm), which can provide insights into the presence of regular secondary structural elements, such as β-turns, within the macrocyclic ring. CD can also be used to study conformational changes induced by solvent polarity or binding to a biological target.
Experimental Protocol: CD Analysis of this compound
-
Sample Preparation:
-
Dissolve purified this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) to a concentration of approximately 0.1-1.0 mg/mL.
-
The solvent should be transparent in the far-UV region.
-
-
Instrument Parameters:
-
Wavelength Range: 190 - 260 nm.
-
Path Length: 0.1 cm quartz cuvette.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50 nm/min.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Record the CD spectrum of the solvent as a baseline and subtract it from the sample spectrum.
-
The resulting spectrum, typically plotted as molar ellipticity [θ] versus wavelength, can be qualitatively analyzed for characteristic bands indicative of secondary structure.
-
X-ray Crystallography
Application Notes
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry. Obtaining a high-quality crystal of this compound would allow for the unambiguous determination of its conformation in the solid state. This information is invaluable for understanding its structure-activity relationship and for computational modeling studies.
Experimental Protocol: Crystallization of this compound
-
Sample Preparation:
-
Ensure this compound is of the highest purity (>98%).
-
Prepare a concentrated solution of this compound (5-20 mg/mL) in a suitable solvent or solvent mixture.
-
-
Crystallization Screening:
-
Use a variety of crystallization techniques, such as vapor diffusion (hanging or sitting drop) or slow evaporation.
-
Screen a wide range of conditions, including different precipitants (e.g., polyethylene (B3416737) glycols, salts), buffers (to vary pH), and temperatures.
-
Commercially available crystallization screens can be used to efficiently test a large number of conditions.
-
-
Crystal Mounting and Data Collection:
-
Once suitable crystals are obtained, they are mounted on a goniometer and cooled in a stream of liquid nitrogen.
-
X-ray diffraction data are collected using a diffractometer.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson analysis and then refined to obtain the final atomic coordinates.
-
Visualizations
Experimental Workflow for this compound Characterization
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Maltophilin Solubility Issues for In Vitro Assays
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Maltophilin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions for in vitro assays?
A1: this compound is a hydrophobic, macrocyclic lactam antibiotic.[1][2] Its chemical structure leads to poor water solubility, which presents a significant challenge for in vitro studies that typically use aqueous-based cell culture media. Many promising drug candidates are poorly water-soluble, which can hinder their development.[3][4]
Q2: What is the most common initial approach to solubilizing this compound for in vitro experiments?
A2: The standard first step is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent due to its ability to dissolve a wide range of nonpolar and polar compounds.[5][6] It is also generally compatible with cell culture at low final concentrations.[6]
Q3: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?
A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[7] Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.[6][8] Some studies suggest that even concentrations as low as 0.1% can induce changes in gene expression and other cellular processes.[9][10]
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain the solubility of a compound better than a single solvent.[11][12]
-
Employ Solubility Enhancers: Surfactants or cyclodextrins can create micelles or inclusion complexes that help keep this compound dispersed in the aqueous medium.[13][14]
-
Modify the Dilution Protocol: Pre-warming the aqueous medium to 37°C and adding the DMSO stock solution dropwise while vortexing can prevent localized high concentrations that lead to precipitation.[7]
Q4: Are there alternative solvents to DMSO?
A4: Yes, if DMSO is not effective or is incompatible with your assay, you can consider other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF).[15] It is crucial to always include a vehicle control (the solvent without the compound) in your experiments to account for any potential effects of the solvent itself.
Q5: Can I use pH modification to improve this compound's solubility?
A5: This strategy is effective for compounds with ionizable groups.[11] The structure of this compound, a macrocyclic lactam, suggests it may have limited ionizable functional groups, so pH modification may not significantly enhance its aqueous solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates immediately upon addition to aqueous medium. | The compound is "crashing out" due to a rapid change in solvent polarity. | Decrease the final concentration of the organic solvent (e.g., DMSO). Pre-warm the aqueous medium and add the stock solution slowly while mixing. Consider using a co-solvent system or solubility enhancers like cyclodextrins.[7][12] |
| The final solution is cloudy or turbid. | Formation of fine precipitates or aggregates of this compound. | Visually inspect the solution. Use techniques like dynamic light scattering (DLS) to detect aggregates. Try different solubilization strategies to achieve a clear solution. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution, leading to different effective concentrations. | Standardize the protocol for preparing the this compound solution, including the solvent, concentration, and mixing procedure. Prepare fresh dilutions for each experiment. |
| High background signal or artifacts in the assay. | Aggregation of this compound may cause non-specific interactions or interfere with the assay readout (e.g., light scattering). | Ensure the compound is fully dissolved. If aggregation is suspected, consider formulation strategies such as the use of surfactants.[13] |
| Observed cytotoxicity is higher than expected or seen in vehicle controls. | The organic solvent (e.g., DMSO) is causing cellular toxicity at the concentration used. | Determine the maximum tolerable concentration of the solvent for your specific cell line in a separate experiment. Keep the final solvent concentration well below this limit, ideally ≤0.1% for sensitive assays.[6][8] |
Quantitative Data Summary
Table 1: General Solvent Considerations for In Vitro Assays
| Solvent | Typical Final Concentration in Assays | Key Considerations |
| DMSO | < 0.5% (ideally ≤ 0.1%)[6][8] | Can be toxic at higher concentrations.[6] May induce cellular changes even at low concentrations.[9][10] |
| Ethanol | < 1% | Can be cytotoxic and may affect enzyme activity. |
| Methanol | < 1% | Generally more toxic than ethanol. |
| DMF | < 0.5% | Use with caution due to potential toxicity. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.[7]
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[7]
-
Continue mixing for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your cells.
-
Crucially , prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent-related effects.
Visualizations
Caption: Experimental workflow for solubilizing and testing this compound in vitro.
References
- 1. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. btsjournals.com [btsjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells | Semantic Scholar [semanticscholar.org]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Maltophilin stability in different solvents and storage conditions
Frequently Asked Questions (FAQs)
Q1: What is Maltophilin and what are its general properties?
This compound is a novel macrocyclic lactam antibiotic with antifungal properties.[1][2] It is produced by the bacterium Stenotrophomonas maltophilia.[1][2] Its molecular formula is C₂₉H₃₈N₂O₆, and it has a molecular weight of 510.6 g/mol .[3] As a macrocyclic lactam, its chemical stability can be influenced by factors such as pH, temperature, and the presence of hydrolytic enzymes.
Q2: What is the recommended solvent for dissolving this compound?
While specific solubility data for this compound is not published, based on its molecular formula, it is likely to be soluble in organic solvents. For initial stock solutions, it is recommended to use:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
It is advisable to first attempt to dissolve a small amount of the compound in a small volume of the chosen solvent. For aqueous-based assays, stock solutions in organic solvents can then be serially diluted in the appropriate aqueous buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations of organic solvents can affect biological systems.
Q3: How should I store this compound solutions?
For optimal stability, it is recommended to adhere to the following storage guidelines:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but this should be validated. | Lower temperatures slow down chemical degradation processes. |
| Light Exposure | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | Many complex organic molecules are sensitive to photodegradation. |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | This minimizes the number of freeze-thaw cycles, which can lead to degradation and precipitation. |
| pH of Aqueous Buffers | If diluting in aqueous buffers, maintain a pH close to neutral (pH 6-8). The stability of the lactam ring can be sensitive to acidic or basic conditions. | Extreme pH can catalyze the hydrolysis of the lactam ring, leading to inactivation. |
Q4: My this compound solution has precipitated after being stored in the freezer. What should I do?
Precipitation can occur if the solubility of this compound is lower at colder temperatures. To resolubilize the compound, you can try the following:
-
Gently warm the vial to room temperature.
-
Vortex the solution to aid in redissolving the precipitate.
-
If precipitation persists, brief sonication in a water bath may be helpful.
If the compound does not redissolve, it may have degraded or oxidized. In such cases, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of antifungal activity in experiments | 1. Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light, incorrect temperature).2. Hydrolysis of the lactam ring in acidic or basic experimental media.3. Interaction with components of the experimental medium. | 1. Prepare fresh stock solutions from powder. Ensure proper storage of aliquots at -20°C or -80°C, protected from light.2. Check the pH of your experimental medium. If possible, adjust to a neutral pH range.3. Run a control experiment to test the stability of this compound in your specific medium over the time course of your experiment. |
| Inconsistent results between experiments | 1. Inaccurate pipetting when preparing dilutions.2. Use of stock solutions that have undergone different numbers of freeze-thaw cycles.3. Variation in the final concentration of the organic solvent in the assay. | 1. Calibrate your pipettes and use proper pipetting techniques.2. Always use a fresh aliquot of the stock solution for each experiment.3. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and controls. |
| This compound is not dissolving in the chosen solvent | 1. The compound may have low solubility in that specific solvent.2. The concentration is too high. | 1. Try a different recommended solvent (e.g., if it doesn't dissolve in ethanol, try DMSO).2. Try to dissolve a smaller amount of the compound or use a larger volume of solvent. Gentle warming and vortexing can also help. |
Experimental Workflow and Chemical Stability Visualizations
To aid researchers, the following diagrams illustrate a recommended experimental workflow for handling this compound and a conceptual representation of potential degradation pathways for its core lactam structure.
Caption: Recommended experimental workflow for handling this compound.
Caption: Potential degradation pathways for the this compound lactam ring.
References
Troubleshooting inconsistent results in Maltophilin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maltophilin bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia.[1][2] It exhibits potent antifungal activity against a wide range of saprophytic, human-pathogenic, and phytopathogenic fungi.[1][2] Notably, it is inactive against both Gram-positive and Gram-negative bacteria.[1][2]
Q2: What is the proposed mechanism of action for this compound's antifungal activity?
The planar structure of this compound is identical to another macrolactam antibiotic, Xanthobaccin A.[3] The primary mechanism of action for Xanthobaccin A is the specific inhibition of the vacuolar H+-ATPase (V-ATPase) in fungal cells.[3] This inhibition disrupts critical cellular processes, leading to fungal cell death.[3]
Key downstream effects of V-ATPase inhibition include:
-
Disruption of pH Homeostasis: Inhibition of the V-ATPase proton pump leads to the acidification of the cytoplasm and an abnormal increase in the pH of the vacuole.[3]
-
Impaired Nutrient and Ion Storage: The proton gradient maintained by V-ATPase is essential for transporting and sequestering ions (like calcium) and storing amino acids within the vacuole.[3]
-
Disruption of Endocytosis and Exocytosis: The proper functioning of vesicular trafficking pathways, which are vital for cell growth and morphogenesis, is dependent on V-ATPase activity.[3]
Q3: What are the recommended solvents and storage conditions for this compound?
Storage Recommendations:
-
Solid Form: Store lyophilized this compound at -20°C, protected from light.
-
Stock Solutions: Store stock solutions in DMSO at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[6] Stock solutions in DMSO are generally stable for up to 6 months under these conditions.[6]
Troubleshooting Inconsistent Bioassay Results
Problem 1: No or very small zones of inhibition in agar (B569324) diffusion assays.
This is a common issue that can arise from several factors related to the compound, the assay setup, or the fungal strain.
| Potential Cause | Recommended Solution | Citation |
| Poor Compound Diffusion | This compound, as a macrocyclic lactam, may have limited solubility and diffusion in aqueous agar media. Consider using a broth-based assay (microdilution) for more accurate results. If using agar diffusion, ensure the solvent (e.g., DMSO) has fully evaporated before incubation. | [7][8] |
| Incorrect Solvent Concentration | The final concentration of the solvent (e.g., DMSO) in the assay should not exceed a non-toxic level, typically ≤1%, as higher concentrations can inhibit fungal growth. | [6] |
| Sub-optimal Compound Concentration | The concentration of this compound may be too low to inhibit fungal growth. Perform a dose-response experiment to determine the optimal concentration range. | [9] |
| High Inoculum Density | An overly dense fungal lawn can overwhelm the inhibitory effect of the compound. Standardize your inoculum to a 0.5 McFarland standard. | [6][9] |
| Resistant Fungal Strain | The tested fungal strain may have intrinsic or acquired resistance to this compound. Include a known susceptible control strain in your experiments to validate the assay. | [10] |
Problem 2: High variability in Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
High variability in MIC values is a frequent challenge in antifungal susceptibility testing. Consistency in methodology is key to obtaining reproducible results.
| Potential Cause | Recommended Solution | Citation |
| Inconsistent Inoculum Preparation | The density of the starting inoculum is a critical variable. Always standardize the inoculum using a spectrophotometer to a 0.5 McFarland standard and then dilute to the final required concentration as per CLSI guidelines. | [6] |
| Subjective Endpoint Reading | Visual determination of "significant" growth inhibition can vary between individuals. For more objective results, use a microplate reader to measure optical density (OD) and define the MIC as the concentration that causes a ≥50% reduction in OD compared to the growth control. | [6] |
| "Trailing" Growth Effect | Some fungi may exhibit residual, low-level growth over a range of concentrations above the true MIC. This is known as the "trailing" effect. The MIC should be read as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition). | [11] |
| Compound Precipitation | This compound may precipitate out of the aqueous culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate. If observed, consider using a solubilizing agent (e.g., Tween 80 at a low, non-inhibitory concentration), though this should be validated for its effect on fungal growth. | [7] |
| Compound Degradation | This compound may be unstable under the assay conditions (e.g., pH of the medium, incubation temperature). Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solutions before starting the assay. | [12][13] |
Quantitative Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for Xanthobaccin A, a compound with a planar structure identical to this compound, against various plant pathogenic fungi. This data can serve as a reference for expected activity.
| Fungal Species | MIC (µg/mL) |
| Pythium ultimum | 2.0 |
| Aphanomyces cochlioides | 0.5 |
| Phytophthora cinnamomi | 8.0 |
| Alternaria brassicicola | >64 |
| Botrytis cinerea | >64 |
| Colletotrichum dematium | >64 |
| Fusarium oxysporum | >64 |
| Rhizoctonia solani | >64 |
| Data sourced from a study on Xanthobaccin A, which shares an identical planar structure with this compound.[3] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38 Standards)
This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a fungal isolate.
-
Preparation of this compound Dilutions:
-
Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL. The final volume in each well should be 100 µL.
-
Ensure the final DMSO concentration does not exceed 1%.[6]
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh culture.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm (approximately 1-5 x 10⁶ cells/mL).[6]
-
Dilute this standardized suspension in RPMI 1640 medium to achieve the final target inoculum concentration (typically 0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds).[14]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[6]
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (≥50% reduction in turbidity) compared to the growth control.[6]
-
This can be assessed visually or by reading the optical density at 490 nm with a microplate reader.
-
Visualizations
Caption: Proposed mechanism of action for this compound via inhibition of fungal V-ATPase.
Caption: Logical workflow for troubleshooting inconsistent results in this compound bioassays.
References
- 1. A novel macrolactam-disaccharide antifungal antibiotic. Taxonomy, fermentation, isolation, physico-chemical properties, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel macrolactam-trisaccharide antifungal antibiotic. Taxonomy, fermentation, isolation, physico-chemical properties, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrolactams: a novel class of antifungal antibiotics produced by Actinomadura spp. SCC 1776 and SCC 1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of Antifungal Activities and 16S Ribosomal DNA Sequences of Clinical and Environmental Isolates of Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aflatoxin B1 Degradation by Stenotrophomonas Maltophilia and Other Microbes Selected Using Coumarin Medium [mdpi.com]
- 13. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the antifungal properties of N-thiolated beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Maltophilin Concentration for Antifungal Assays
Welcome to the technical support center for the optimization of Maltophilin concentration in antifungal assays. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its antifungal mechanism of action?
This compound is a novel macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia. It exhibits broad-spectrum activity against a variety of saprophytic, human-pathogenic, and phytopathogenic fungi, while being inactive against bacteria.[1][2] The precise mechanism of action for this compound is still under investigation; however, studies on the closely related compound Dihydrothis compound (also known as Heat-Stable Antifungal Factor or HSAF) suggest that it disrupts the biosynthesis of sphingolipids, which are essential components of fungal cell membranes.[3][4] This disruption leads to the induction of cell wall thickening, which negatively impacts hyphal growth.[5]
Q2: What is a recommended starting concentration range for this compound in an antifungal assay?
While specific Minimum Inhibitory Concentration (MIC) values for this compound against common human fungal pathogens are not widely published, data from its analogue, Dihydrothis compound (HSAF), can provide a useful starting point. For HSAF, 50% effective concentration (EC50) values against various plant pathogenic fungi range from 0.46 to 1.22 µg/mL.[6] Therefore, a sensible starting range for a broth microdilution assay with this compound would be a serial dilution from approximately 16 µg/mL down to 0.125 µg/mL.
Q3: Which culture medium is recommended for antifungal susceptibility testing with this compound?
The choice of culture medium can significantly impact the activity of some antifungal agents. For initial susceptibility testing, a standardized, chemically defined medium such as RPMI 1640 with L-glutamine, buffered with MOPS, is recommended. Rich media should be avoided initially as some components can interfere with the activity of the compound. The production of the related compound HSAF by Lysobacter enzymogenes is known to be higher in nutritionally limited media.[4]
Q4: How should I prepare a stock solution of this compound?
Due to its lipophilic nature as a macrocyclic lactam, this compound may have limited solubility in aqueous solutions.[7] It is recommended to dissolve this compound in a small amount of 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the assay medium, ensuring the final DMSO concentration in the assay does not exceed a level that affects fungal growth (typically ≤1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low antifungal activity observed | 1. Inappropriate concentration range: The tested concentrations may be too low. | Widen the concentration range tested (e.g., up to 64 µg/mL or higher). Use data from related compounds like Dihydrothis compound as a guide for the expected effective range.[6] |
| 2. Compound precipitation: this compound may have precipitated out of the aqueous medium due to its lipophilic nature. | Visually inspect the wells for any precipitate. Ensure the stock solution is fully dissolved in DMSO before diluting in the medium. Consider a brief sonication of the stock solution. The final DMSO concentration in the assay should be optimized to maintain solubility without inhibiting fungal growth. | |
| 3. Media interference: Components in a rich culture medium may be antagonizing the activity of this compound. | Switch to a chemically defined medium like RPMI 1640. If a complex medium is necessary for fungal growth, perform a parallel experiment in a minimal medium to confirm the compound's intrinsic activity. | |
| 4. Compound instability: this compound may be unstable in the culture medium over the incubation period. | Minimize the exposure of the prepared plates to light and elevated temperatures before and during incubation.[8][9] Consider performing a time-kill assay to assess the compound's stability and activity over time. | |
| High variability between replicate wells or experiments | 1. Inconsistent inoculum preparation: The density of the fungal inoculum can significantly affect MIC results. | Ensure a standardized and reproducible method for preparing the fungal inoculum to the correct cell density (e.g., using a spectrophotometer or hemocytometer). |
| 2. Edge effects in microtiter plates: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect results. | Avoid using the outermost wells for critical experiments. Alternatively, fill the outer wells with sterile water or medium to minimize evaporation from the inner wells. | |
| 3. Subjective endpoint reading: Visual determination of growth inhibition can be subjective. | Use a quantitative method to determine the endpoint, such as measuring the optical density (OD) with a microplate reader. The MIC can be defined as the lowest concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the control. | |
| "Trailing" or "paradoxical" growth observed | 1. Fungistatic vs. fungicidal activity: The compound may be inhibiting growth at higher concentrations but not killing the fungus, leading to some residual growth. The paradoxical effect is observed when increasing concentrations of an antifungal agent lead to an increase in fungal growth. | Read the MIC at the lowest concentration that shows a significant reduction in growth (e.g., ≥50% inhibition), rather than complete inhibition.[10] Perform a Minimum Fungicidal Concentration (MFC) assay to determine if the compound is fungicidal. |
Data Presentation
Table 1: Antifungal Activity of Dihydrothis compound (HSAF) against Plant Pathogenic Fungi
| Fungal Species | EC50 (µg/mL) |
| Bipolaris sorokiniana | 0.46 |
| Fusarium graminearum | 1.22 |
| Fusarium verticillioides | 1.23 |
| Rhizoctonia solani | 0.55 |
Data extracted from a study on HSAF and should be used as a preliminary guide for this compound concentration optimization.[6]
Experimental Protocols
Broth Microdilution Assay for Antifungal Susceptibility Testing of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound.
1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a final concentration of 1.6 mg/mL. b. Ensure the compound is completely dissolved. Gentle warming or brief sonication may be required.
2. Preparation of Microtiter Plates: a. In a 96-well, flat-bottom microtiter plate, add 100 µL of RPMI 1640 medium to wells 2 through 12 of a designated row. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
3. Preparation of Fungal Inoculum: a. Grow the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar for Candida albicans, Potato Dextrose Agar for Aspergillus fumigatus) at 35°C. b. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). c. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeast or 0.4-5 x 10^4 CFU/mL for molds.
4. Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to wells 1 through 11. b. Add 100 µL of sterile RPMI 1640 medium to well 12. c. Seal the plate and incubate at 35°C for 24-48 hours.
5. Determination of MIC: a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control in well 11. b. For a more objective measurement, the optical density at 600 nm (OD600) can be read using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥50% or ≥90%.
Visualizations
Caption: Workflow for determining the MIC of this compound.
Caption: Proposed signaling pathway of this compound's antifungal action.
References
- 1. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089. | Semantic Scholar [semanticscholar.org]
- 3. Dihydrothis compound - Wikipedia [en.wikipedia.org]
- 4. Structure and Biosynthesis of Heat-Stable Antifungal Factor (HSAF), a Broad-Spectrum Antimycotic with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of cell wall thickening by the antifungal compound dihydrothis compound disrupts fungal growth and is mediated by sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A novel and high-efficient method for the preparation of heat-stable antifungal factor from Lysobacter enzymogenes by high-speed counter-current chromatography [frontiersin.org]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity [mdpi.com]
- 9. nucleusbiologics.com [nucleusbiologics.com]
- 10. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cross-resistance issues with Maltophilin in fungal strains
Welcome to the technical support center for researchers working with Maltophilin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to cross-resistance in fungal strains during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a novel macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia.[1] It exhibits broad-spectrum activity against a variety of saprophytic, human-pathogenic, and phytopathogenic fungi.[1] While the precise mechanism of action is not fully elucidated in publicly available literature, as a macrocyclic lactam, it is distinct from major antifungal classes like azoles, echinocandins, and polyenes.
Q2: We are observing reduced susceptibility to this compound in a fungal strain known to be resistant to azoles. Is this expected?
This phenomenon is known as cross-resistance. While there is limited specific data on cross-resistance involving this compound, it is plausible if the underlying resistance mechanism in your azole-resistant strain is broad-spectrum. Key mechanisms that can lead to cross-resistance include:
-
Overexpression of Efflux Pumps: Fungal cells can actively pump out antifungal compounds. Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters is a common mechanism of resistance to azoles and could potentially affect this compound if it is a substrate for these pumps.[2][3]
-
Target Site Modification: Although the specific target of this compound is not well-defined, mutations in the target protein that reduce binding affinity are a common resistance mechanism. If there is any overlap or interaction between the this compound target and pathways affected by azole resistance, cross-resistance could occur.
-
Biofilm Formation: Fungi within a biofilm matrix can exhibit increased resistance to various antifungal agents.
Q3: How can we determine if the resistance to this compound in our strains is due to cross-resistance from a known antifungal?
To investigate potential cross-resistance, you should perform antifungal susceptibility testing (AST) with a panel of antifungal agents on your strains of interest. This will help you establish a resistance profile. A typical workflow for this investigation is outlined below.
Troubleshooting Guide
Issue: A fungal strain with known resistance to an existing antifungal (e.g., fluconazole) shows high Minimum Inhibitory Concentration (MIC) values for this compound.
Potential Cause 1: Efflux Pump Overexpression
The fungal strain may be overexpressing multidrug resistance (MDR) efflux pumps that recognize and expel both the original antifungal and this compound.
Troubleshooting Steps:
-
Perform Antifungal Susceptibility Testing with an Efflux Pump Inhibitor:
-
Conduct a standard broth microdilution assay to determine the MIC of this compound against your resistant strain.
-
In parallel, perform the same assay but include a known efflux pump inhibitor (e.g., verapamil, cyclosporin (B1163) A) in the culture medium.
-
A significant reduction in the MIC of this compound in the presence of the inhibitor suggests the involvement of efflux pumps.
-
-
Gene Expression Analysis:
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding known efflux pumps (e.g., CDR1, CDR2, MDR1 in Candida species) in your resistant strain compared to a susceptible control strain.[3]
-
Significantly higher expression in the resistant strain points to this as a resistance mechanism.
-
Potential Cause 2: Alteration of a Common Cellular Pathway
The resistance mechanism to the initial antifungal may involve alterations in a cellular pathway that also affects the activity of this compound.
Troubleshooting Steps:
-
Comprehensive Resistance Profiling:
-
Test your resistant strain against a broader panel of antifungals from different classes (e.g., other azoles, echinocandins, polyenes).
-
If the strain shows resistance to multiple, structurally unrelated compounds, it further supports a broad-acting resistance mechanism.
-
-
Whole-Genome Sequencing:
-
Sequence the genome of your resistant strain and compare it to a susceptible parental strain.
-
Look for mutations in genes known to be involved in antifungal resistance, such as those in the ergosterol (B1671047) biosynthesis pathway (ERG11) for azoles or glucan synthesis pathway (FKS1) for echinocandins.[2] While these are not the expected direct targets of this compound, mutations in regulatory genes can have pleiotropic effects.
-
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar (B569324) plates.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium to cover a clinically relevant concentration range.
-
-
Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or as required for adequate growth of filamentous fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction for azoles, but may need to be optimized for this compound) compared to the drug-free control. This can be assessed visually or by using a spectrophotometer.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
-
RNA Extraction:
-
Grow the resistant and susceptible fungal strains in the presence and absence of a sub-inhibitory concentration of the antifungal agent.
-
Harvest the cells and extract total RNA using a suitable commercial kit or established protocol.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
qRT-PCR:
-
Design or obtain validated primers for the target efflux pump genes (CDR1, MDR1, etc.) and a reference housekeeping gene (e.g., ACT1).
-
Perform qRT-PCR using a suitable qPCR instrument and SYBR Green or probe-based chemistry.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant strain compared to the susceptible strain.
-
Data Presentation
Table 1: Example MIC Profile for Fungal Strains
| Fungal Strain ID | Known Resistance | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) | This compound MIC (µg/mL) | This compound + Inhibitor MIC (µg/mL) |
| Susceptible-01 | None | 2 | 0.25 | [Enter Data] | [Enter Data] |
| Azole-R-01 | Fluconazole | 64 | 0.25 | [Enter Data] | [Enter Data] |
| Echo-R-01 | Caspofungin | 2 | 4 | [Enter Data] | [Enter Data] |
| MDR-01 | Multiple | 128 | 2 | [Enter Data] | [Enter Data] |
Table 2: Example Gene Expression Analysis
| Gene | Fungal Strain | Fold Change in Expression (vs. Susceptible-01) |
| CDR1 | Azole-R-01 | [Enter Data] |
| MDR1 | Azole-R-01 | [Enter Data] |
| ERG11 | Azole-R-01 | [Enter Data] |
| CDR1 | MDR-01 | [Enter Data] |
| MDR1 | MDR-01 | [Enter Data] |
Visualizations
Caption: Workflow for investigating this compound cross-resistance.
Caption: Potential mechanisms of fungal cross-resistance.
References
Navigating Maltophilin Extraction: A Guide to Preserving Compound Integrity
Technical Support Center
For researchers, scientists, and drug development professionals working with the novel antifungal compound Maltophilin, ensuring its stability during extraction is paramount to obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the extraction process, with a focus on mitigating degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low yields of this compound from my Stenotrophomonas maltophilia culture. What are the likely causes?
Low yields of this compound can be attributed to several factors throughout the extraction process. The primary suspects are chemical degradation due to pH instability, thermal stress, oxidation, and photodegradation. This compound is a macrocyclic lactam, a chemical structure known to be susceptible to hydrolysis, particularly under alkaline conditions.
Troubleshooting Steps:
-
pH Monitoring: Ensure the pH of your culture filtrate and extraction solvents is maintained within a neutral to slightly acidic range (pH 6-7). Avoid basic conditions, as they can catalyze the hydrolysis of the lactam ring.
-
Temperature Control: Perform all extraction steps at low temperatures (4-15°C) to minimize thermal degradation. Use of pre-chilled solvents and ice baths is highly recommended.
-
Minimize Oxygen Exposure: Degas your solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Protect your sample from direct light by using amber glassware or wrapping your containers in aluminum foil.
Q2: My purified this compound shows signs of degradation over time, even in storage. How can I improve its stability?
The stability of purified this compound is crucial for downstream applications. Degradation post-extraction often points to ongoing chemical reactions.
Troubleshooting Steps:
-
Storage Conditions: Store purified this compound at low temperatures (-20°C or -80°C) in a tightly sealed container under an inert atmosphere.
-
Solvent Choice: For long-term storage, dissolve this compound in a non-polar, aprotic solvent and remove any residual water.
-
Antioxidant Addition: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solution to quench free radicals.
Q3: What is the recommended solvent for extracting this compound?
Based on initial isolation protocols and the chemical nature of macrocyclic lactams, ethyl acetate (B1210297) is a suitable solvent for the liquid-liquid extraction of this compound from the culture filtrate.[1] It offers good solubility for the compound while being relatively easy to remove post-extraction.
Quantitative Data Summary
Table 1: Influence of pH and Temperature on the Half-life of β-Lactam Antibiotics. [1][2]
| Antibiotic | pH | Temperature (°C) | Half-life |
| Ampicillin | 7 | 25 | 5.3 - 27 days |
| Cefalotin | 7 | 25 | 5.3 - 27 days |
| Cefoxitin (B1668866) | 7 | 25 | 5.3 - 27 days |
| Ampicillin | 4-9 | 25 | Degradation increases with pH |
| Cefalotin | 4-9 | 25 | Degradation increases with pH |
| Cefoxitin | 4-9 | 25 | Degradation increases with pH |
| Ampicillin | 7 | 25 -> 35 | 2.5 to 3.9-fold increase in hydrolysis rate |
| Cefalotin | 7 | 25 -> 35 | 2.5 to 3.9-fold increase in hydrolysis rate |
| Cefoxitin | 7 | 25 -> 35 | 2.5 to 3.9-fold increase in hydrolysis rate |
This data illustrates the general principle that increased pH and temperature significantly accelerate the degradation of the lactam ring.
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Stenotrophomonas maltophilia Culture
This protocol incorporates measures to minimize the degradation of this compound during the extraction process.
Materials:
-
Stenotrophomonas maltophilia culture broth
-
Ethyl acetate (pre-chilled to 4°C)
-
Anhydrous sodium sulfate (B86663)
-
Amber glassware
-
Rotary evaporator
-
Ice bath
Procedure:
-
Harvesting: Centrifuge the S. maltophilia culture broth at 8,000 x g for 15 minutes at 4°C to pellet the cells.
-
Filtration: Carefully decant and filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. Perform this step in a cold room or on an ice bath.
-
pH Adjustment (Optional but Recommended): Check the pH of the culture filtrate. If it is alkaline, adjust to pH 6.5-7.0 with a dilute acid (e.g., 0.1 M HCl) while stirring gently on an ice bath.
-
Liquid-Liquid Extraction:
-
Transfer the cell-free filtrate to a pre-chilled separatory funnel.
-
Add an equal volume of pre-chilled ethyl acetate.
-
Gently invert the funnel multiple times to mix the phases, releasing pressure frequently. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate on ice.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction two more times with fresh, pre-chilled ethyl acetate.
-
-
Drying: Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C.
-
Storage: Store the crude this compound extract at -20°C in an amber vial under a nitrogen atmosphere.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Recommended workflow for this compound extraction.
References
Technical Support Center: Enhancing the Biological Activity of Maltophilin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maltophilin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Dihydrothis compound or Heat-Stable Antifungal Factor (HSAF), is a polycyclic tetramate macrolactam natural product. Its primary antifungal mechanism of action is the inhibition of a fungal-specific ceramide synthase.[1] This enzyme is crucial for the biosynthesis of sphingolipids, which are essential components of fungal cell membranes and are involved in maintaining cell wall integrity.[2] By inhibiting this enzyme, this compound disrupts sphingolipid production, leading to abnormal cell wall thickening and ultimately inhibiting fungal growth.[1]
Q2: I am observing low yields during the synthesis of this compound derivatives. What are the common causes and how can I troubleshoot this?
Low yields in macrocyclic lactam synthesis can stem from several factors. Common issues include incomplete coupling reactions, side reactions, and aggregation of the peptide chain during solid-phase synthesis.
-
Troubleshooting Steps:
-
Optimize Coupling Conditions: Ensure your coupling reagents are fresh and used in appropriate excess. For sterically hindered amino acids, consider using stronger coupling reagents like HATU or HCTU and extending the reaction time. Double coupling, which involves repeating the coupling step, can also improve yields.
-
Prevent Aggregation: Peptide aggregation during solid-phase synthesis can hinder reagent access. To mitigate this, you can use resins with a lower loading capacity, incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structures, or perform the synthesis at an elevated temperature.
-
Minimize Side Reactions: Aspartimide formation is a common side reaction. Using protecting groups like Hmb on the backbone nitrogen of the preceding amino acid can prevent this.
-
Q3: My purified this compound derivatives show poor solubility in aqueous buffers. How can I improve this?
The inherent lipophilicity of the macrocyclic structure of this compound can lead to solubility issues.
-
Strategies for Improving Solubility:
-
Formulation: Co-solvents such as DMSO, DMF, or ethanol (B145695) can be used to initially dissolve the compound before further dilution in aqueous buffers. However, be mindful of the final solvent concentration as it may affect your biological assays. The use of cyclodextrins can also enhance aqueous solubility by forming inclusion complexes.
-
Chemical Modification: Introducing polar functional groups, such as hydroxyl, carboxyl, or amino groups, into the this compound scaffold through chemical synthesis can significantly improve aqueous solubility. Salt formation at basic nitrogen or acidic hydroxyl groups is another effective strategy.
-
Q4: I am having difficulty purifying my this compound derivatives using reverse-phase HPLC. What are some common issues and solutions?
Purification of macrocyclic compounds by HPLC can be challenging due to their often-poor peak shapes and potential for aggregation.
-
HPLC Troubleshooting Guide:
-
Poor Peak Shape (Tailing or Fronting): This can be caused by column overload, secondary interactions with the stationary phase, or poor solubility in the mobile phase.
-
Solution: Reduce the sample load. Add a small amount of a competing agent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase to reduce secondary interactions. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.
-
-
Irreproducible Retention Times: This may be due to an improperly equilibrated column, changes in mobile phase composition, or temperature fluctuations.
-
Solution: Ensure the column is thoroughly equilibrated with the starting mobile phase before each injection. Use a mobile phase buffer and control the column temperature using a column oven.
-
-
High Backpressure: This is often caused by precipitation of the sample on the column or blockage of the column frit.
-
Solution: Filter your samples before injection. Use a guard column to protect your analytical column. If a blockage occurs, try back-flushing the column with a strong solvent.
-
-
Troubleshooting Guides
Guide 1: Synthesis of this compound Derivatives
This guide addresses common problems encountered during the chemical synthesis of this compound analogs.
| Problem | Potential Cause | Recommended Solution |
| Incomplete cyclization | Steric hindrance at the cyclization site; incorrect choice of cyclization reagent. | Use a more powerful cyclization reagent (e.g., HATU, HCTU). Perform the cyclization under high dilution to favor intramolecular reaction. |
| Epimerization at chiral centers | Use of strong bases or high temperatures during synthesis. | Employ milder reaction conditions. Use coupling reagents known to suppress epimerization, such as those based on HOBt or Oxyma. |
| Difficulty in removing protecting groups | Steric hindrance around the protecting group; inappropriate cleavage cocktail. | Screen different cleavage cocktails with varying scavenger compositions. Increase the cleavage time or temperature if necessary, while monitoring for side reactions. |
Guide 2: Antifungal Susceptibility Testing
This guide provides troubleshooting for common issues during the determination of Minimum Inhibitory Concentrations (MICs).
| Problem | Potential Cause | Recommended Solution |
| Inconsistent MIC values | Inoculum size variability; improper compound dissolution. | Standardize the inoculum preparation using a spectrophotometer or hemocytometer. Ensure complete dissolution of the this compound derivative in the test medium, using a small percentage of a co-solvent like DMSO if necessary. |
| Trailing growth (reduced but persistent growth at concentrations above the MIC) | This is a known phenomenon with some antifungal agents. | The MIC should be read as the lowest concentration that produces a significant reduction in growth (e.g., 50% or 80%) compared to the positive control, as per CLSI or EUCAST guidelines. |
| Contamination of microtiter plates | Non-sterile technique or contaminated reagents. | Ensure all reagents, media, and equipment are sterile. Perform all manipulations in a laminar flow hood. |
Data Presentation
Table 1: Antifungal Activity of HSAF and its Analogs
| Compound | Modification | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| HSAF (Dihydrothis compound) | Parent Compound | 16 | 8 |
| Alteramide A | Monocyclic analog | >64 | >64 |
| 3-dehydroxy HSAF | Removal of hydroxyl group | 32 | 16 |
Note: The data presented here is a compilation from various literature sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Stock Solution: Dissolve the this compound derivative in DMSO to a concentration of 1 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a fungal inoculum suspension in RPMI-1640 and adjust the concentration to 0.5-2.5 x 10³ cells/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (fungal inoculum in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control.
Protocol 2: Ceramide Synthase Inhibition Assay
This assay measures the ability of this compound derivatives to inhibit fungal ceramide synthase.
-
Preparation of Fungal Microsomes: Grow the fungal strain of interest to mid-log phase and harvest the cells. Spheroplasts are generated by enzymatic digestion of the cell wall. The spheroplasts are then lysed, and the microsomal fraction is isolated by differential centrifugation.
-
Assay Reaction: In a microcentrifuge tube, combine the fungal microsomes, a fluorescently labeled sphingoid base substrate (e.g., NBD-sphinganine), and the fatty acyl-CoA donor (e.g., palmitoyl-CoA) in an appropriate assay buffer.
-
Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Analysis: Separate the fluorescently labeled ceramide product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of fluorescent ceramide product and calculate the percentage of inhibition at each concentration of the this compound derivative to determine the IC₅₀ value.
Visualizations
References
- 1. Structure and biosynthesis of heat-stable antifungal factor (HSAF), a broad-spectrum antimycotic with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Maltophilin and Fluconazole
For Immediate Release
In the landscape of antifungal research, the quest for novel, broad-spectrum agents remains a critical priority. This guide provides a detailed comparison of Maltophilin, a novel macrocyclic lactam antibiotic, and fluconazole (B54011), a widely used triazole antifungal. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antifungal efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Executive Summary
This compound, a natural product derived from the bacterium Stenotrophomonas maltophilia, has demonstrated significant in vitro activity against a wide range of phytopathogenic and human pathogenic fungi.[1][2] Fluconazole, a synthetic triazole, is a well-established antifungal agent with a known spectrum of activity, primarily against yeasts. This guide synthesizes available data to facilitate a comparative understanding of these two compounds. While direct comparative studies are limited, this document compiles and presents the available data to offer a parallel assessment.
Antifungal Spectrum and Efficacy: A Quantitative Comparison
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and fluconazole against key fungal pathogens. It is important to note that the data for this compound is sourced from its initial discovery and may not be as extensive as the wealth of data available for the clinically established fluconazole.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC Range (µg/mL) |
| Candida albicans | Data not available | 0.25 - 16[3][4] |
| Aspergillus fumigatus | Data not available | Intrinsically resistant, MICs often >64[5] |
| Cryptococcus neoformans | Data not available | 0.25 - 64 |
| Various phytopathogenic fungi | Broadly active | Not typically evaluated |
| Various human-pathogenic fungi | Broadly active | Spectrum primarily focused on yeasts |
Note: The absence of specific MIC values for this compound in publicly accessible literature prevents a direct quantitative comparison with fluconazole for key clinical pathogens. The original discovery paper by Jakobi et al. (1996) indicates broad activity, but the precise MICs are not detailed in the available abstract.
Mechanism of Action
Understanding the mechanism of action is crucial for evaluating the potential of an antifungal compound and predicting potential resistance mechanisms.
This compound
The precise mechanism of action for this compound has not been fully elucidated in the reviewed literature. As a macrocyclic lactam, it belongs to a class of compounds known for diverse biological activities. Some lactam-containing molecules have been shown to interfere with fungal cell wall integrity or disrupt cell membrane function. Further research is required to pinpoint the specific cellular target of this compound.
Fluconazole
Fluconazole's mechanism of action is well-established. It is a potent and selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, fluconazole disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
Caption: Mechanism of action of fluconazole.
Experimental Protocols
The determination of antifungal efficacy relies on standardized in vitro susceptibility testing methods. The following outlines a typical protocol based on the broth microdilution method, which is a standard approach for determining the MIC of antifungal agents.
Broth Microdilution Antifungal Susceptibility Testing Protocol
This protocol is a generalized representation based on established methodologies like those from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Stock Solutions:
-
This compound and fluconazole are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
-
Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., RPMI-1640).
-
-
Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) plates to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
This suspension is further diluted in the growth medium to achieve a final inoculum concentration in the test wells.
-
-
Microtiter Plate Assay:
-
The serially diluted antifungal agents are dispensed into the wells of a 96-well microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
Control wells containing only the growth medium and the fungal inoculum (positive control) and wells with only the growth medium (negative control) are included.
-
-
Incubation:
-
The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density.
-
Caption: Experimental workflow for antifungal susceptibility testing.
Conclusion
This compound presents as a promising novel antifungal agent with a broad spectrum of activity, as indicated in its initial discovery. However, a comprehensive, direct comparison with established drugs like fluconazole is currently hampered by the limited availability of quantitative efficacy data in the public domain. Fluconazole remains a valuable tool in the clinical setting, particularly for yeast infections, with its well-characterized mechanism of action and extensive clinical data.
Future research should focus on determining the precise MICs of this compound against a wide array of clinically relevant fungal pathogens and elucidating its mechanism of action. Such data will be instrumental in positioning this compound within the existing antifungal armamentarium and exploring its potential for further development.
References
- 1. Frontiers | Stenotrophomonas in diversified cropping systems: friend or foe? [frontiersin.org]
- 2. Genomic Potential of Stenotrophomonas maltophilia in Bioremediation with an Assessment of Its Multifaceted Role in Our Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mjpath.org.my [mjpath.org.my]
Maltophilin Demonstrates a Favorable Cross-Resistance Profile Against Antifungal-Resistant Fungi
A novel mechanism of action targeting fungal sphingolipid biosynthesis suggests Maltophilin, and its analogue dihydrothis compound (also known as Heat-Stable Antifungal Factor - HSAF), are effective against fungal strains resistant to conventional antifungal agents. This unique pathway minimizes the likelihood of cross-resistance with existing drug classes such as azoles, echinocandins, and polyenes.
This compound, a macrocyclic lactam produced by the bacterium Stenotrophomonas maltophilia R3089, exhibits a broad spectrum of activity against various pathogenic fungi. Its distinct mode of action, which involves the disruption of sphingolipid biosynthesis, leads to abnormal cell wall thickening and ultimately inhibits fungal growth. This mechanism is fundamentally different from those of currently available antifungal drugs, which target either the fungal cell membrane's ergosterol (B1671047) component or the synthesis of β-(1,3)-D-glucan in the cell wall.
Lack of Cross-Resistance: A Mechanistic Perspective
The primary basis for the absence of cross-resistance between this compound and other antifungal classes lies in its unique cellular target. Resistance to conventional antifungals is typically associated with specific genetic mutations that alter the drug's target protein or affect drug efflux pumps.
-
Azole Resistance: Often arises from mutations in the ERG11 gene, which encodes the enzyme lanosterol (B1674476) 14-α-demethylase, a key component in the ergosterol biosynthesis pathway. Overexpression of efflux pumps that actively remove azole drugs from the fungal cell also contributes significantly to resistance.
-
Echinocandin Resistance: Is commonly linked to mutations in the FKS genes that encode the catalytic subunit of the β-(1,3)-D-glucan synthase complex, the target of this drug class.
-
Polyene Resistance: While less common, can occur through alterations in the ergosterol biosynthesis pathway, leading to a reduction in the amount of ergosterol in the cell membrane, the binding target of polyenes like Amphotericin B.
Since this compound's activity is independent of these pathways, mutations conferring resistance to azoles, echinocandins, or polyenes are not expected to impact its efficacy.
Supporting Evidence and In Vitro Activity
While direct comparative studies with a broad panel of resistant clinical isolates are limited in publicly available literature, the known mechanism of action of dihydrothis compound (HSAF) provides a strong theoretical and experimentally supported foundation for its favorable cross-resistance profile. Studies have shown that HSAF is effective against a wide range of fungi, including species that are known to develop resistance to conventional therapies, such as Candida albicans and Aspergillus fumigatus. The antifungal activity of Stenotrophomonas maltophilia metabolites has been demonstrated against various Candida species, including those with intrinsic or acquired resistance to fluconazole.
Data Summary
| Antifungal Class | Mechanism of Action | Common Mechanism of Resistance | Potential for Cross-Resistance with this compound |
| This compound/Dihydrothis compound | Disruption of sphingolipid biosynthesis, leading to cell wall thickening.[1][2][3] | Not yet characterized. | Low: Targets a distinct cellular pathway. |
| Azoles (e.g., Fluconazole) | Inhibition of lanosterol 14-α-demethylase (Erg11p), blocking ergosterol synthesis. | Mutations in ERG11 gene; overexpression of efflux pumps (e.g., CDR1, CDR2, MDR1). | Low: Different cellular targets and resistance mechanisms. |
| Echinocandins (e.g., Caspofungin) | Inhibition of β-(1,3)-D-glucan synthase (Fks1p), disrupting cell wall integrity. | Mutations in FKS1 and FKS2 genes. | Low: Different cellular targets and resistance mechanisms. |
| Polyenes (e.g., Amphotericin B) | Binds to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents. | Alterations in ergosterol biosynthesis pathway leading to reduced ergosterol content. | Low: Different cellular targets and resistance mechanisms. |
Experimental Protocols
Standardized methodologies for determining the in vitro susceptibility of fungi to antifungal agents are crucial for evaluating the efficacy of new compounds like this compound. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended for assessing the cross-resistance profile of this compound.
Broth Microdilution Assay for Yeasts (e.g., Candida species)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: this compound and comparator antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.
Broth Microdilution Assay for Molds (e.g., Aspergillus species)
-
Inoculum Preparation: Conidia from mature mold cultures are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 20). The conidial suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) in RPMI 1640 medium.
-
Antifungal Agent Preparation and Inoculation: Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in microtiter plates, followed by inoculation with the mold spore suspension.
-
Incubation: Plates are incubated at 35°C for 48-72 hours.
-
Endpoint Determination: For filamentous fungi, the endpoint for azoles and polyenes is typically the lowest concentration showing no visible growth (MIC). For echinocandins, the Minimal Effective Concentration (MEC), the lowest drug concentration at which short, stubby, highly branched hyphae are observed, is determined. The appropriate endpoint for this compound would need to be established based on its effect on fungal morphology.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing```dot
Signaling Pathway of this compound's Antifungal Action
Caption: Proposed mechanism of action of this compound/dihydrothis compound (HSAF).
Logical Relationship of Fungal Resistance Mechanisms
Caption: Distinct cellular targets minimize the potential for cross-resistance.
References
- 1. Induction of cell wall thickening by the antifungal compound dihydrothis compound disrupts fungal growth and is mediated by sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrothis compound - Wikipedia [en.wikipedia.org]
- 3. Structure and Biosynthesis of Heat-Stable Antifungal Factor (HSAF), a Broad-Spectrum Antimycotic with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Maltophilin: A Comparative Guide for Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of published studies specifically detailing the synergistic effects of Maltophilin with other antifungal agents. This guide aims to bridge this gap by providing a framework for future research. It outlines the known characteristics of this compound, summarizes the mechanisms of action of major antifungal classes, and proposes potential synergistic combinations for investigation. Detailed experimental protocols are provided to facilitate the design of such studies, along with data presentation formats to ensure clarity and comparability of results.
Overview of this compound
This compound is a novel macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia.[1][2] It has demonstrated a broad spectrum of activity against various saprophytic, human-pathogenic, and phytopathogenic fungi, while remaining inactive against bacteria.[1][2] Strains of S. maltophilia have shown inhibitory action against clinically relevant fungi such as Candida species and Aspergillus fumigatus. While the precise mechanism of action for this compound has not been fully elucidated, its classification as a macrocyclic lactam suggests it may interfere with essential cellular processes in fungi.
Mechanisms of Action of Major Antifungal Classes
Understanding the mechanisms of action of existing antifungal drugs is crucial for identifying promising synergistic combinations with this compound. A synergistic interaction often arises when two agents disrupt different essential pathways in the fungal cell.
| Antifungal Class | Mechanism of Action | Examples |
| Polyenes | Bind to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores, leakage of intracellular contents, and cell death.[3] | Amphotericin B, Nystatin |
| Azoles | Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol. This disrupts membrane integrity and function. | Fluconazole, Itraconazole, Voriconazole |
| Echinocandins | Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall instability and lysis. | Caspofungin, Micafungin, Anidulafungin |
| Flucytosine | Converted within the fungal cell to 5-fluorouracil (B62378) (5-FU), which interferes with both DNA and RNA synthesis. | Flucytosine (5-FC) |
Hypothesizing Synergistic Combinations with this compound
Given the undefined mechanism of this compound, a logical starting point for synergy studies would be to combine it with agents that have well-characterized and diverse mechanisms of action. This approach increases the probability of targeting different and complementary cellular pathways.
Proposed Combinations for Initial Screening:
-
This compound + a Polyene (e.g., Amphotericin B): If this compound targets an intracellular process, the membrane disruption caused by a polyene could enhance its uptake and efficacy.
-
This compound + an Azole (e.g., Fluconazole): If this compound's activity is related to cell wall stress, combining it with an agent that weakens the cell membrane could lead to a potent synergistic effect.
-
This compound + an Echinocandin (e.g., Caspofungin): A combination that simultaneously targets the cell wall (echinocandin) and another essential process (potentially this compound) could be highly effective.
-
This compound + Flucytosine: Targeting nucleic acid synthesis with flucytosine alongside the potential mechanism of this compound could inhibit fungal growth through two distinct vital pathways.
Experimental Protocols for Synergy Testing
The checkerboard broth microdilution assay is a widely accepted method for evaluating the in vitro synergistic activity of two antimicrobial agents.
Checkerboard Assay Protocol
-
Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of this compound and the comparator antifungal agent in a suitable solvent (e.g., DMSO) at a concentration 100 times the expected Minimum Inhibitory Concentration (MIC).
-
Further dilute the stock solutions in RPMI 1640 medium to create working solutions.
-
-
Microtiter Plate Setup:
-
Use a 96-well microtiter plate.
-
Add 50 µL of RPMI 1640 medium to all wells.
-
Create serial twofold dilutions of this compound along the y-axis and the comparator antifungal along the x-axis. This results in a matrix of wells containing various concentrations of both drugs.
-
Include wells with each drug alone to determine their individual MICs.
-
Reserve wells for a growth control (no drug) and a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Culture the fungal strain to be tested on an appropriate agar (B569324) medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared fungal inoculum.
-
Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
-
Reading the Results:
-
Visually or spectrophotometrically determine the MIC for each drug alone and for each combination. The MIC is defined as the lowest concentration that causes a significant inhibition of growth compared to the growth control.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation for Comparative Analysis
To facilitate the comparison of synergistic effects, quantitative data should be summarized in a clear and structured table.
Table 1: In Vitro Synergistic Activity of this compound with Various Antifungal Agents against Candida albicans
| Combination | Fungal Strain | MIC of this compound (µg/mL) | MIC of Comparator (µg/mL) | FICI | Interpretation |
| This compound + Amphotericin B | C. albicans ATCC 90028 | ||||
| This compound + Fluconazole | C. albicans ATCC 90028 | ||||
| This compound + Caspofungin | C. albicans ATCC 90028 | ||||
| This compound + Flucytosine | C. albicans ATCC 90028 |
(Note: This table is a template for presenting experimental data. The values are to be filled in upon completion of the experiments.)
Visualizing Experimental Workflows and Potential Interactions
Diagrams created using Graphviz can effectively illustrate experimental workflows and the theoretical basis for synergistic interactions.
Caption: Workflow for the checkerboard assay to determine antifungal synergy.
Caption: Hypothetical synergistic interaction of this compound and an echinocandin.
References
A Head-to-Head Comparison of Maltophilin and Other Natural Antifungal Products
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antifungal drug discovery, natural products remain a vital source of novel compounds with diverse mechanisms of action. This guide provides a head-to-head comparison of Maltophilin, a promising natural antifungal, with other established natural and clinically relevant antifungal agents. We present quantitative antifungal activity data, detailed experimental protocols, and visualizations of their proposed mechanisms of action to aid researchers in their quest for new therapeutic strategies against fungal infections.
Introduction to this compound and Comparator Antifungal Agents
This compound is a novel macrocyclic lactam antibiotic produced by the bacterium Stenotrophomonas maltophilia R3089, which was first isolated from the rhizosphere of rape plants.[1][2] It exhibits a broad spectrum of activity against various saprophytic, human-pathogenic, and phytopathogenic fungi, while showing no activity against bacteria.[1][2] Its unique structure and potent antifungal properties have made it a subject of interest for the development of new antifungal drugs.
For a comprehensive comparison, we have selected three well-established polyene macrolide antifungals: Amphotericin B , Natamycin , and Nystatin . These compounds, also of natural origin, have been used in clinical or agricultural settings for decades and serve as important benchmarks for antifungal efficacy.
Quantitative Antifungal Activity
The in vitro antifungal activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound (reported as its identical compound, HSAF/dihydrothis compound) and the comparator antifungals against a range of clinically significant fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (HSAF/Dihydrothis compound) and Comparator Antifungals against Yeast Pathogens
| Fungal Species | This compound (HSAF/Dihydrothis compound) (µg/mL) | Amphotericin B (µg/mL) | Natamycin (µg/mL) | Nystatin (µg/mL) |
| Candida albicans | 1 - 5 | 0.12 - 1.0 | 0.125 - 8 | 0.625 - 1.25[3] |
| Candida glabrata | 1 - 5 | 0.25 - 1.0 | 0.125 - 8 | 0.625 - 1.25 |
| Candida parapsilosis | 1 - 5 | 0.12 - 1.0 | 0.125 - 8 | 0.625 - 1.25 |
| Candida tropicalis | 1 - 5 | 0.12 - 1.0 | 0.125 - 8 | 0.625 - 1.25 |
| Cryptococcus neoformans | - | 0.12 - 1.0 | - | - |
Note: Data for this compound (HSAF) against Candida species is based on its activity of inducing apoptosis and ROS accumulation. Specific MIC values for direct growth inhibition are reported to be in the range of 1-5 µg/mL for various fungi. Data for Amphotericin B, Natamycin, and Nystatin are compiled from various sources.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound (HSAF/Dihydrothis compound) and Comparator Antifungals against Filamentous Fungi (Moulds)
| Fungal Species | This compound (HSAF/Dihydrothis compound) (µg/mL) | Amphotericin B (µg/mL) | Natamycin (µg/mL) | Nystatin (µg/mL) |
| Aspergillus fumigatus | 0.1 - 0.5 | 0.25 - 2.0 | 4 - >16 | 0.5 - 16 |
| Aspergillus flavus | 0.1 - 0.5 | 0.5 - 4.0 | 8 - 64 | 2 - >16 |
| Aspergillus niger | 0.1 - 0.5 | 0.5 - 4.0 | 1 - 8 | 2 - >16 |
| Fusarium solani | 1 - 5 | 1.0 - >16 | 4 - 32 | - |
| Fusarium oxysporum | 1 - 5 | 1.0 - 8.0 | 4 - 16 | - |
Note: Data for this compound (HSAF) is based on its reported activity against a broad spectrum of filamentous fungi. Data for Amphotericin B, Natamycin, and Nystatin are compiled from various sources.
Experimental Protocols
The determination of MIC values is crucial for evaluating the efficacy of antifungal compounds. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of results between different laboratories.
Broth Microdilution Method (CLSI M38-A2)
The broth microdilution method is a widely accepted standard for determining the MIC of antifungal agents against filamentous fungi.
Experimental Workflow for Broth Microdilution Assay
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing the Fungicidal Action of Amphotericin B by Inhibiting the Nitric Oxide-Dependent Tolerance Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Maltophilin and its Derivatives
For Immediate Release
A comprehensive analysis of the antifungal compound Maltophilin and its key derivative, dihydrothis compound (also known as Heat-Stable Antifungal Factor or HSAF), reveals their potent bioactivity against a range of fungal pathogens. This guide provides a comparative overview of their efficacy, delves into their mechanism of action, and outlines the experimental protocols used to evaluate their performance, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a macrocyclic lactam antibiotic originally isolated from Stenotrophomonas maltophilia, and its derivative HSAF, produced by Streptomyces and Lysobacter species, have demonstrated significant potential as antifungal agents. While both compounds exhibit broad-spectrum activity, this analysis highlights the available quantitative data to facilitate a direct comparison of their bioactivity.
Comparative Bioactivity of this compound Derivatives
Table 1: Antifungal Activity of Dihydrothis compound (HSAF)
| Fungal Species | EC50 (µg/mL) |
| Fusarium graminearum | 1.25 |
| Colletotrichum fructicola | 2.5 |
| Alternaria alternata | 5.0 |
| Botryosphaeria dothidea | 1.25 |
| Valsa pyri | 0.625 |
Data sourced from a study on the preparation of HSAF from Lysobacter enzymogenes.
Mechanism of Action: Targeting Fungal Sphingolipid Biosynthesis
Research into the mechanism of action of dihydrothis compound (HSAF) has revealed a novel and specific target in the fungal cell: ceramide synthase.[1][2][3][4] This enzyme is a key component of the sphingolipid biosynthesis pathway, which is essential for fungal growth, cell polarity, and virulence.[2][5]
By inhibiting ceramide synthase, HSAF disrupts the production of essential sphingolipids, leading to an accumulation of toxic precursor molecules and ultimately causing cell wall thickening and the cessation of hyphal growth.[1][4][6] This targeted approach makes HSAF and its parent compound, this compound, promising candidates for the development of new antifungal therapies with potentially fewer off-target effects.
The following diagram illustrates the fungal sphingolipid biosynthesis pathway and highlights the point of inhibition by HSAF.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Fungal sphingolipids: role in the regulation of virulence and potential as targets for future antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of cell wall thickening by the antifungal compound dihydrothis compound disrupts fungal growth and is mediated by sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 6. [PDF] Two Pathways of Sphingolipid Biosynthesis Are Separated in the Yeast Pichia pastoris* | Semantic Scholar [semanticscholar.org]
In Vivo Validation of Maltophilin's Antifungal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of Maltophilin, a novel antifungal compound. While direct in vivo experimental data for this compound is not yet publicly available, this document outlines a standard experimental approach based on established murine models of systemic candidiasis. The performance of this compound can be benchmarked against current frontline antifungal agents: Amphotericin B, Fluconazole (B54011), and Caspofungin.
Comparative Efficacy of Antifungal Agents in a Murine Model of Systemic Candidiasis
The following table summarizes expected outcomes based on published studies of established antifungal drugs. These values provide a benchmark for assessing the potential efficacy of this compound in a similar experimental setup.
| Compound | Dosage | Administration Route | Survival Rate (%) | Kidney Fungal Burden Reduction (log CFU/g) | Reference |
| This compound | TBD | TBD | TBD | TBD | Hypothetical |
| Amphotericin B | 1 mg/kg/day | Intraperitoneal (i.p.) | 100% | ~3-log reduction | [1] |
| Fluconazole | 20 mg/kg/day | Oral | Significantly increased survival | Effective reduction | [2][3] |
| Caspofungin | 1-5 mg/kg/day | Intraperitoneal (i.p.) | Significantly increased survival | ~2-log reduction (isolate dependent) | [4] |
TBD: To be determined based on future in vivo studies.
Experimental Protocols
A standard and reproducible murine model of systemic candidiasis is recommended for the in vivo validation of this compound.[5][6][7]
Animal Model and Fungal Strain
-
Animal Model: Immunocompromised male or female ICR mice (4-6 weeks old) are a commonly used model.[1][8] Immunosuppression can be induced by cyclophosphamide (B585) (200 mg/kg, i.p.) administered three days prior to infection.[8]
-
Fungal Strain: Candida albicans is the most common causative agent of systemic candidiasis and a suitable pathogen for this model.[5] A well-characterized strain should be used.
Infection Protocol
-
Inoculum Preparation: C. albicans should be cultured on Sabouraud Dextrose Agar. A suspension in sterile saline should be prepared and adjusted to a concentration of 1 x 10⁵ CFU/mL.
-
Infection: Mice are infected via intravenous (i.v.) injection into the tail vein with 100 µL of the fungal suspension (1 x 10⁴ CFU/mouse).[8]
Treatment Regimen
-
Control Groups: A vehicle control group (receiving the same solvent as the tested compounds) and a positive control group (treated with a known effective antifungal like fluconazole or amphotericin B) should be included.
-
This compound Group: The dosage and administration route for this compound would need to be determined by prior pharmacokinetic and toxicology studies.
-
Treatment Schedule: Treatment should commence 24 hours post-infection and continue for a specified period, typically 7-14 days.
Endpoint Measurements
-
Survival: Mice should be monitored daily, and survival rates recorded over a period of 21-30 days.
-
Fungal Burden: A subset of mice from each group can be euthanized at specific time points (e.g., day 3 or 7 post-infection). Kidneys, and potentially other organs like the spleen and liver, should be harvested, homogenized, and plated on appropriate media to determine the fungal load (CFU/gram of tissue).[1][8]
Visualizing the Experimental Workflow and Potential Mechanism
Experimental Workflow for In Vivo Antifungal Efficacy Testing
Caption: Workflow for in vivo validation of antifungal agents.
Hypothesized Signaling Pathway for Antifungal Action
While the precise mechanism of action for this compound is yet to be fully elucidated, many antifungal peptides and compounds target the fungal cell membrane or cell wall.[9][10] A potential mechanism could involve membrane disruption leading to cell death.
Caption: A potential mechanism of action for this compound.
Conclusion
The provided framework offers a robust starting point for the in vivo evaluation of this compound's antifungal properties. By employing a standardized murine model of systemic candidiasis and comparing its performance against established antifungals, researchers can effectively determine its potential as a novel therapeutic agent. The quantitative data generated from such studies will be crucial for its further development and potential clinical application.
References
- 1. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Caspofungin against Candida guilliermondii and Candida parapsilosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Candidiasis in Mice: New Insights From an Old Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide [frontiersin.org]
Assessing the Selectivity of Maltophilin for Fungal Over Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal agent Maltophilin and its closely related analogue, dihydrothis compound (also known as Heat-Stable Antifungal Factor or HSAF), focusing on their selectivity for fungal cells over mammalian cells. While direct and comprehensive comparative data for this compound remains limited in publicly available literature, this guide synthesizes the existing knowledge on its mechanism of action and that of HSAF, providing a framework for assessing its potential as a selective antifungal therapeutic.
Executive Summary
This compound, a macrocyclic lactam produced by Stenotrophomonas maltophilia, and its analogue dihydrothis compound (HSAF), have demonstrated broad-spectrum antifungal activity.[1] The primary mechanism of action for HSAF involves the disruption of sphingolipid biosynthesis, a pathway with notable differences between fungi and mammals, suggesting a potential for selective toxicity against fungal pathogens.[2] However, a comprehensive analysis of its selectivity is hampered by the limited availability of quantitative data directly comparing its antifungal efficacy (Minimum Inhibitory Concentration - MIC) with its cytotoxicity against mammalian cells (Half-maximal Inhibitory Concentration - IC50). This guide presents the available data, outlines the necessary experimental protocols to generate such comparative data, and illustrates the key signaling pathways involved.
Quantitative Performance Analysis
A critical measure of a drug's therapeutic window is its Selectivity Index (SI), calculated as the ratio of its cytotoxicity to its antimicrobial activity (SI = IC50 / MIC). A higher SI value indicates greater selectivity for the target pathogen over host cells.
Due to the scarcity of published data directly comparing the IC50 of this compound or dihydrothis compound (HSAF) on mammalian cell lines with their MICs against a broad range of fungal pathogens, a comprehensive data table for these specific compounds cannot be provided at this time. The following tables are presented as a template, populated with representative data for a well-characterized antifungal peptide, MP, to illustrate the desired comparative analysis.[3] Researchers are encouraged to use the experimental protocols outlined in this guide to generate analogous data for this compound and HSAF.
Table 1: Antifungal Activity of a Representative Antifungal Peptide (MP)
| Fungal Species | Type | MIC (µg/mL) |
| Candida albicans | Yeast | 4 - 16 |
| Cryptococcus neoformans | Yeast | 8 - 32 |
| Aspergillus fumigatus | Mold | 16 - 64 |
Table 2: Cytotoxicity of a Representative Antifungal Peptide (MP) Against Mammalian Cell Lines
| Mammalian Cell Line | Type | IC50 (µg/mL) |
| HEK293 | Human Embryonic Kidney | > 128 |
| HeLa | Human Cervical Cancer | > 128 |
| NIH3T3 | Mouse Embryonic Fibroblast | > 128 |
Table 3: Selectivity Index (SI) of a Representative Antifungal Peptide (MP)
| Fungal Species vs. Mammalian Cell Line | Selectivity Index (IC50/MIC) |
| C. albicans vs. HEK293 | > 8 - 32 |
| C. neoformans vs. HEK293 | > 4 - 16 |
| A. fumigatus vs. HEK293 | > 2 - 8 |
Mechanism of Action: Targeting Sphingolipid Biosynthesis
Dihydrothis compound (HSAF) exerts its antifungal effect by disrupting the biosynthesis of sphingolipids, which are essential components of eukaryotic cell membranes.[2] This pathway, while conserved between fungi and mammals, has key differences that can be exploited for selective targeting.
Fungal Sphingolipid Biosynthesis Pathway
The fungal pathway contains unique enzymes and produces distinct sphingolipids, such as glucosylceramide (GlcCer) and inositol (B14025) phosphorylceramide (IPC), which are not found in mammals. HSAF is believed to interfere with ceramide synthase, a crucial enzyme in this pathway.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Biosynthesis of Heat-Stable Antifungal Factor (HSAF), a Broad-Spectrum Antimycotic with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of cell wall thickening by the antifungal compound dihydrothis compound disrupts fungal growth and is mediated by sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrothis compound - Wikipedia [en.wikipedia.org]
Unveiling the Antifungal Potential of Maltophilin: A Comparative Guide
A deep dive into the structure-activity relationship of maltophilin and its analogs reveals a promising class of antifungal agents. This guide provides a comparative analysis of this compound, dihydrothis compound, and xanthobaccin A, offering insights into their antifungal efficacy and mechanism of action for researchers, scientists, and drug development professionals.
This compound, a macrocyclic lactam produced by the bacterium Stenotrophomonas maltophilia, has demonstrated significant antifungal properties against a broad range of fungi.[1][2] Its unique structural features, shared by its analogs dihydrothis compound (also known as Heat-Stable Antifungal Factor or HSAF) and xanthobaccin A, are pivotal to its biological activity. This guide explores the correlation between the chemical structures of these compounds and their antifungal efficacy, providing a comparative overview to aid in the development of novel antifungal therapeutics.
Comparative Antifungal Activity
While extensive comparative data is still emerging, preliminary studies indicate that this compound and its analogs exhibit potent antifungal activity, particularly against plant pathogenic fungi. The Minimum Inhibitory Concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for comparing antifungal potency.
| Compound | Candida albicans (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) | Fusarium solani (MIC, µg/mL) | Pythium ultimum (MIC, µg/mL) | Aphanomyces cochlioides (MIC, µg/mL) | Rhizoctonia solani (MIC, µg/mL) |
| This compound | Data not available | Data not available | Data not available | - | - | - |
| Dihydrothis compound (HSAF) | Data not available | Data not available | Data not available | - | - | - |
| Xanthobaccin A | Data not available | Data not available | Data not available | 1[3] | < 10[4] | > 20[4] |
| Amphotericin B (Control) | 0.25 - 2.0 | 0.25 - 2.0 | 1.0 - >16 | - | - | - |
| Fluconazole (Control) | 0.25 - 64 | >64 | >64 | - | - | - |
Note: Data for many compound-fungus combinations are not yet publicly available. The presented MIC values for control antifungals are typical ranges and can vary between specific strains.
Unraveling the Mechanism of Action: Disruption of Sphingolipid Biosynthesis
The primary mechanism of antifungal action for this class of compounds, elucidated through studies on dihydrothis compound (HSAF), involves the disruption of sphingolipid biosynthesis in fungi.[5][6][7] This pathway is crucial for fungal cell integrity, signaling, and virulence.
Figure 1: Proposed mechanism of action of this compound and its analogs. These compounds inhibit ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway. This leads to the accumulation of dihydroceramide, which in turn triggers aberrant cell wall thickening and ultimately results in fungal growth arrest.
Structure-Activity Relationship: Key to Antifungal Potency
The antifungal activity of this compound and its analogs is intrinsically linked to their complex macrocyclic structure, which includes a tetramic acid moiety. While detailed structure-activity relationship (SAR) studies are ongoing, preliminary findings suggest that modifications to the macrocyclic ring and the side chains can significantly impact antifungal potency and spectrum. Understanding these relationships is crucial for the rational design of more effective and selective antifungal agents.
Figure 2: Workflow for Structure-Activity Relationship Studies. This iterative process involves synthesizing analogs of a lead compound, screening them for antifungal activity, and analyzing the data to inform the design of more potent molecules.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing antifungal activity. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution testing of yeasts.
Broth Microdilution Antifungal Susceptibility Testing Protocol
1. Inoculum Preparation:
-
Subculture the fungal isolate onto an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline (0.85%) from a fresh culture.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the adjusted suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.
2. Antifungal Agent Preparation:
-
Prepare a stock solution of the test compound (this compound, dihydrothis compound, xanthobaccin A, or control antifungals) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination:
-
Following incubation, visually inspect the plates for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.
Figure 3: Broth Microdilution MIC Assay Workflow. A standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.
Conclusion and Future Directions
This compound and its structural analogs represent a promising new frontier in the quest for novel antifungal therapies. Their unique mechanism of action, targeting the fungal-specific sphingolipid biosynthesis pathway, offers a potential advantage in overcoming existing antifungal resistance. Further research is imperative to fully elucidate the structure-activity relationships within this class of compounds, which will enable the design of optimized derivatives with enhanced potency, a broader spectrum of activity, and improved pharmacokinetic profiles. The generation of comprehensive and directly comparable MIC data against a wide range of clinically relevant fungal pathogens is a critical next step in advancing these promising molecules from the laboratory to potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Induction of cell wall thickening by the antifungal compound dihydrothis compound disrupts fungal growth and is mediated by sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Biosynthesis of Heat-Stable Antifungal Factor (HSAF), a Broad-Spectrum Antimycotic with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrothis compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Maltophilin
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Maltophilin, an antifungal agent derived from Stenotrophomonas maltophilia, necessitates careful handling and disposal due to its potential hazards.[1] This guide provides a comprehensive, step-by-step procedure for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product in use. Hazard classifications for this compound can vary depending on its formulation and concentration. Always handle the compound in a well-ventilated area or a chemical fume hood.[2] Personal Protective Equipment (PPE), including chemical-resistant gloves, a laboratory coat, and safety glasses, must be worn at all times.[3]
Summary of Safety Information
| Hazard Classification | Precautionary Statements |
| Not a hazardous substance or mixture | Change contaminated clothing. Wash hands after working with substance. |
| Fatal if swallowed | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. Store locked up. Dispose of contents/container to an approved waste disposal plant. |
| Toxic if swallowed. Fatal in contact with skin. | Wash face, hands and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing. Wear protective gloves/protective clothing/eye protection/face protection. Store locked up. Dispose of contents/container to an approved waste disposal plant.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must follow a systematic and compliant procedure to mitigate risks.
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be classified as hazardous chemical waste.[4]
-
Segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.[5]
-
-
Waste Collection and Containment :
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.[6]
-
The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other chemical constituents with their approximate concentrations.[4]
-
Keep the waste container securely sealed when not in use and store it in a designated, well-ventilated, and secure area.[2]
-
-
Spill Management :
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.
-
For small spills, carefully take up the material to avoid generating dust.
-
Collect the spilled material and any contaminated cleaning supplies in the designated hazardous waste container.
-
Clean the affected area thoroughly.
-
-
Final Disposal :
-
The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal contractor.[2][6]
-
Do not dispose of this compound waste down the drain or in the regular trash.[4]
-
Maintain a record of all disposed hazardous waste in accordance with institutional and regulatory requirements.
-
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound: a new antifungal compound produced by Stenotrophomonas maltophilia R3089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Maltophilin
For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds like Maltophilin is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational plans, and disposal procedures to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the required PPE based on standard laboratory procedures for handling potentially hazardous compounds.
| Body Part | Required PPE | Standard | Purpose |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | ASTM D6978 | To prevent skin contact and absorption. |
| Body | Full-coverage lab coat or chemical-resistant suit | EN ISO 27065 | To protect skin from accidental spills. |
| Eyes | Safety goggles with side shields or a face shield | ANSI Z87.1 / EN 166 | To protect eyes from splashes and airborne particles. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge (e.g., P100) should be used when handling the powder outside of a certified chemical fume hood.[1] | NIOSH/MSHA or EN 149 | To prevent inhalation of airborne particles. For routine handling of solutions, a chemical fume hood is the primary engineering control. |
Operational Plan: Handling and Experimental Procedures
All work with this compound should be conducted in a designated area, and a chemical fume hood should be used to minimize inhalation exposure.
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Have all necessary equipment, including a chemical spill kit, readily accessible.
-
Prepare a designated waste container for this compound-contaminated materials.
Handling:
-
Wear all required PPE before handling the compound.
-
When weighing the solid form, do so in a fume hood to avoid generating dust.
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all containers with the compound name and any known hazards.
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Access to the storage area should be restricted to authorized personnel.[1]
Emergency Procedures
Immediate and appropriate response to exposure is critical.
-
Inhalation: Move the individual to fresh air immediately and seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
Waste Segregation:
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[2]
Decontamination:
-
All non-disposable equipment that comes into contact with this compound should be decontaminated. This can typically be done by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and then washing with soap and water. Collect all rinsate as hazardous waste.
-
Work surfaces should be wiped down with a suitable solvent and then cleaned with a detergent solution.
Visual Workflow Guides
The following diagrams illustrate key workflows for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
